Metaxalone-d6
Description
Properties
IUPAC Name |
5-[[3,5-bis(trideuteriomethyl)phenoxy]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZZHHPURKASS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1)OCC2CNC(=O)O2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metaxalone-d6: A Comprehensive Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Metaxalone-d6 is the deuterium-labeled analogue of Metaxalone, a centrally acting skeletal muscle relaxant. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in research, with a primary focus on its use as an internal standard in quantitative analytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of the metabolic pathways of its non-labeled counterpart, Metaxalone. This document aims to serve as a critical resource for scientists utilizing this compound in pharmacokinetic, bioequivalence, and metabolism studies.
Introduction to this compound
This compound is a stable isotope-labeled version of Metaxalone, where six hydrogen atoms on the two methyl groups of the phenoxy moiety have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Metaxalone but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of Metaxalone in biological matrices.
Metaxalone itself is a muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its mechanism of action is not fully elucidated but is believed to be related to general central nervous system (CNS) depression rather than a direct effect on skeletal muscles.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Metaxalone, with the exception of the six deuterium atoms.
Chemical Name: 5-[[3,5-di(methyl-d3)phenoxy]methyl]-2-oxazolidinone
Synonyms: Skelaxin-d6
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉D₆NO₃ | |
| Molecular Weight | 227.29 g/mol | |
| CAS Number | 1189944-95-3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol and chloroform | |
| SMILES | [2H]C([2H])([2H])C1=CC(C([2H])([2H])[2H])=CC(OCC2CNC(=O)O2)=C1 | |
| InChI | InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i1D3,2D3 |
Synthesis of this compound
To synthesize this compound, one would start with 3,5-di(methyl-d3)phenol. This deuterated phenol would then follow a similar reaction pathway as its non-deuterated counterpart.
A general synthetic scheme for Metaxalone is as follows:
-
Reaction of 3,5-dimethylphenol with epichlorohydrin to form 1-(3,5-dimethylphenoxy)-2,3-epoxypropane.
-
The epoxide is then reacted with an amine, followed by cyclization to form the oxazolidinone ring.
To produce this compound, the starting material would be 3,5-di(methyl-d3)phenol.
Role as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of Metaxalone in biological samples, such as plasma and serum, using LC-MS/MS. The co-elution of the analyte (Metaxalone) and the internal standard (this compound) during chromatographic separation, along with their similar ionization efficiencies and fragmentation patterns in the mass spectrometer, allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocols
Quantification of Metaxalone in Human Plasma using LC-MS/MS
This section details a validated method for the determination of Metaxalone in human plasma using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Metaxalone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
5.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
5.1.3. Chromatographic Conditions
Table 2: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
5.1.4. Mass Spectrometric Conditions
Table 3: MS/MS Parameters
| Parameter | Metaxalone | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 222.1 → 161.1 | 228.1 → 167.1 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 200 ms | 200 ms |
5.1.5. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
5.1.6. Data Analysis
The concentration of Metaxalone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Metabolism of Metaxalone
Metaxalone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major enzymes involved in its metabolism are CYP1A2 and CYP2C19.[1] Other CYP enzymes such as CYP2D6, CYP2E1, and CYP3A4 play a lesser role. The metabolites are then excreted in the urine. The exact chemical structures of all metabolites have not been fully elucidated.
Quantitative Data
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of Metaxalone.
Table 4: LC-MS/MS Method Validation Parameters for Metaxalone Quantification
| Parameter | Result | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% bias) | ± 15% | |
| Recovery | > 85% |
Table 5: Pharmacokinetic Parameters of Metaxalone in Healthy Adults (800 mg oral dose)
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (hours) | 3.0 ± 1.2 | |
| Cmax (ng/mL) | 1816 ± 785 | |
| AUC₀-∞ (ng·h/mL) | 15044 ± 6920 | |
| t₁/₂ (hours) | 8.0 ± 4.6 |
Conclusion
This compound is an indispensable tool for researchers and analytical scientists working with Metaxalone. Its use as an internal standard ensures the reliability and accuracy of quantitative data in complex biological matrices. This guide has provided a detailed overview of its properties, synthesis, and application, along with practical experimental protocols and relevant metabolic information. The data and methodologies presented herein should serve as a valuable resource for the design and execution of future studies involving Metaxalone.
References
The Role of Metaxalone-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of metaxalone-d6 as an internal standard in the quantitative bioanalysis of metaxalone. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies.
Introduction: The Imperative for Internal Standards in Bioanalysis
Quantitative bioanalysis, the measurement of a drug or its metabolites in biological matrices like plasma, is susceptible to various sources of error. These can include inconsistencies in sample preparation, variations in instrument response, and matrix effects where endogenous components of the sample enhance or suppress the analyte signal. To correct for these potential inaccuracies, an internal standard (IS) is introduced to all samples, including calibration standards and quality controls.
An ideal internal standard closely mimics the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), are considered the gold standard for internal standards in LC-MS/MS assays.[1] this compound, a deuterated analog of metaxalone, serves this purpose by co-eluting with metaxalone and exhibiting similar behavior during extraction and ionization, thus providing a reliable means to normalize the analytical signal.[1]
Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. Its utility stems from its near-identical chemical and physical properties to the unlabeled metaxalone. The six deuterium atoms in this compound increase its mass by six daltons, allowing it to be distinguished from the native metaxalone by a mass spectrometer.[2] However, this mass difference is generally not significant enough to alter its behavior during sample preparation and chromatographic separation.
During the bioanalytical workflow, a known and constant amount of this compound is added to each plasma sample at the beginning of the sample preparation process. Consequently, any loss of the analyte (metaxalone) during the extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard (this compound). Similarly, any variation in the ionization efficiency within the mass spectrometer's ion source will affect both the analyte and the internal standard to a similar extent.
By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are effectively canceled out, leading to a more accurate and precise quantification of the analyte's concentration.
Experimental Protocol: Quantification of Metaxalone in Human Plasma using LC-MS/MS
The following protocol is a detailed methodology for the quantification of metaxalone in human plasma using this compound as an internal standard, based on established and validated methods.[2]
Materials and Reagents
-
Metaxalone and this compound reference standards
-
HPLC grade methanol and acetonitrile
-
Ammonium acetate
-
Methyl-tert butyl ether (MTBE)
-
Milli-Q or HPLC grade water
-
K3EDTA human plasma
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Spike the plasma with a working solution of this compound (internal standard).
-
Add the extraction solvent (e.g., methyl-tert butyl ether).
-
Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the samples at a specified speed and temperature (e.g., 2000 rpm at 10°C for 5 minutes) to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Mobile Phase | 65% Methanol, 15% Acetonitrile, 20% 10 mM Ammonium Acetate Buffer |
| Flow Rate | 0.700 mL/minute |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes |
Table 1: Chromatographic Conditions for Metaxalone Analysis.[2]
Mass Spectrometry Conditions
| Parameter | Metaxalone | This compound (ISTD) |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| MRM Transition | m/z 222.14 → 160.98 | m/z 228.25 → 167.02 |
| Capillary Voltage | 3.00 kV | 3.00 kV |
| Source Temperature | 100°C | 100°C |
| Cone Voltage | 25 V | 25 V |
| Dwell Time | 0.200 sec | 0.200 sec |
| Desolvation Gas Flow | 750 L/hr | 750 L/hr |
Table 2: Mass Spectrometry Parameters for Metaxalone and this compound.[2]
Quantitative Data and Method Validation
A validated bioanalytical method is crucial for regulatory submissions. The following tables summarize the key validation parameters for the described LC-MS/MS method for metaxalone.
| Parameter | Result |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL |
| Correlation Coefficient (r²) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL |
Table 3: Calibration Curve and Sensitivity Data.[2]
| Quality Control Sample | Accuracy (%) | Precision (% CV) |
| LLOQ QC | 98.0 - 99.1 | Not Specified |
| Low QC (LQC) | 97.5 - 98.5 | Not Specified |
| Medium QC (MQC) | Not Specified | Not Specified |
| High QC (HQC) | Not Specified | Not Specified |
| Standard Curve Points | 94.1 - 104.4 | 0.3 - 5.6 |
Table 4: Accuracy and Precision Data for Metaxalone Quantification.[2]
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principle of internal standard correction.
Conclusion
This compound serves as an exemplary internal standard for the bioanalytical quantification of metaxalone. Its mechanism of action is rooted in its structural and chemical similarity to the analyte, which allows it to effectively compensate for variations inherent in the analytical process. The detailed LC-MS/MS protocol and validation data presented in this guide underscore the robustness and reliability of using a stable isotope-labeled internal standard. For researchers and scientists in drug development, the proper implementation of such internal standards is not merely a technical detail but a critical component for generating high-quality, defensible data essential for regulatory approval and the advancement of pharmaceutical sciences.
References
Synthesis and Isotopic Purity of Metaxalone-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Metaxalone-d6. This compound, the deuterated analog of the muscle relaxant Metaxalone, serves as a crucial internal standard in pharmacokinetic and bioavailability studies due to its mass difference, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses. This document outlines a feasible synthetic pathway, detailed experimental protocols, and robust analytical methods for ascertaining isotopic purity.
Synthesis of this compound
The synthesis of this compound (5-((3,5-bis(methyl-d3)phenoxy)methyl)oxazolidin-2-one) is predicated on the availability of the deuterated precursor, 3,5-bis(methyl-d3)phenol. This key starting material can be synthesized via hydrogen-deuterium (H-D) exchange reactions on 3,5-dimethylphenol or synthesized from deuterated precursors. Once obtained, the synthesis of this compound can proceed via established routes for the unlabeled compound. One common and efficient method involves the reaction of the deuterated phenol with triglycidyl isocyanurate.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step process:
-
Synthesis of 3,5-bis(methyl-d3)phenol: This can be achieved through a catalyzed H-D exchange reaction on 3,5-dimethylphenol using deuterium oxide (D₂O) under elevated temperature and pressure.
-
Synthesis of this compound: The resulting 3,5-bis(methyl-d3)phenol is then reacted with triglycidyl isocyanurate in the presence of a base to yield this compound.
Experimental Protocols
1.2.1. Synthesis of 3,5-bis(methyl-d3)phenol
-
Materials: 3,5-dimethylphenol, Deuterium oxide (D₂O, 99.8 atom % D), Platinum on alumina catalyst.
-
Procedure:
-
In a high-pressure reactor, combine 3,5-dimethylphenol and a catalytic amount of platinum on alumina.
-
Add an excess of deuterium oxide to the reactor.
-
Seal the reactor and heat to a temperature of 200-250 °C under a pressure of 2-3 MPa.
-
Maintain the reaction under these conditions for 24-48 hours with stirring.
-
After cooling to room temperature, carefully release the pressure.
-
Extract the deuterated phenol with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-bis(methyl-d3)phenol.
-
Purify the product by column chromatography or distillation.
-
1.2.2. Synthesis of this compound
-
Materials: 3,5-bis(methyl-d3)phenol, Triglycidyl isocyanurate, Methyl isobutyl ketone (MIBK), Potassium hydroxide.
-
Procedure:
-
To a reaction vessel, add 3,5-bis(methyl-d3)phenol, triglycidyl isocyanurate, and MIBK at room temperature.
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Heat the reaction mixture to 115-120 °C and maintain for 3-4 hours with agitation.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to 0-5 °C to precipitate the product.
-
Collect the solid by filtration and dry to obtain crude this compound.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., chloroform) to achieve high chemical purity.[1]
-
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter and is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity by measuring the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).
2.1.1. Experimental Protocol for HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-HRMS).
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
-
LC-MS Parameters:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer Mode: Full scan mode with high resolution (>10,000).
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Identify the monoisotopic mass of the fully deuterated species ([M+H]⁺) and the masses of the less-deuterated isotopologues (d5, d4, etc.) as well as the unlabeled species (d0).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100
Where Intensity(dx) is the peak intensity of the corresponding isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR spectroscopy can be used to confirm the positions of deuterium incorporation and to quantify the isotopic purity.
2.2.1. Experimental Protocol for NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the methyl groups on the phenoxy ring.
-
Compare the integral of these residual signals to the integral of a non-deuterated proton signal in the molecule (e.g., the protons on the oxazolidinone ring) to determine the extent of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal in the region corresponding to the methyl groups confirms the incorporation of deuterium at these positions.
-
Quantitative ²H NMR can be performed using an internal standard with a known deuterium content to determine the absolute isotopic enrichment.
-
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | 3,5-bis(methyl-d3)phenol |
| Reagents | Triglycidyl isocyanurate, Potassium hydroxide |
| Solvent | Methyl isobutyl ketone (MIBK) |
| Reaction Temperature | 115-120 °C |
| Reaction Time | 3-4 hours |
| Crude Yield | >90% |
| Purified Yield | >80% |
Table 2: Isotopic Purity of this compound
| Analytical Method | Parameter | Result |
| HRMS | Isotopic Purity (d6 %) | >98% |
| Relative Abundance (d5) | <2% | |
| Relative Abundance (d0) | <0.1% | |
| ¹H NMR | Deuteration at Methyl Groups | >98% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for isotopic purity determination.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Properties of Metaxalone-d6
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the muscle relaxant Metaxalone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Physicochemical Properties
This compound is a stable, isotopically labeled form of Metaxalone, primarily utilized as an internal standard in quantitative bioanalytical assays.[1] The deuterium labeling enhances its utility in mass spectrometry-based detection methods.
| Property | Value | Source |
| IUPAC Name | 5-((3, 5-bis(methyl-d3)phenoxy)methyl)oxazolidin-2-one | [1] |
| Synonyms | 5-[(3,5-Dimethylphenoxy)methyl]oxazolidin-2-one-d6; Skelaxin-d6 | [1] |
| Molecular Formula | C₁₂H₉D₆NO₃ | |
| Molecular Weight | 227.29 g/mol | [2] |
| CAS Number | 1189944-95-3 | [2] |
| Appearance | White to almost white, odorless crystalline powder | [3][4] |
| Purity | ≥98% | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | |
| Solubility | Soluble in acetonitrile. The non-deuterated form is freely soluble in chloroform, soluble in methanol and 96% ethanol, but practically insoluble in ether and water.[3] Dissolution of Metaxalone tablets is pH-dependent, with low dissolution in acidic conditions (pH 1.5) and significantly higher dissolution at pH 4.5.[5] |
Experimental Protocols
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Metaxalone in human plasma, utilizing this compound as an internal standard (IS).[6][7]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard (this compound) working solution.
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.
-
Add 2.0 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate) and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant organic layer into a clean, pre-labeled tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample into an autosampler vial for injection into the LC-MS/MS system.[6]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Chromatopak, Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 0.500 mL/minute |
| Injection Volume | 5 µL |
| Mass Spectrometer | Quattro Premier XE, Waters, or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metaxalone) | m/z 222.14 → 160.98 |
| MRM Transition (this compound) | m/z 228.25 → 167.02 |
| Dwell Time | 0.200 seconds |
| Capillary Voltage | 3.00 kV |
| Source Temperature | 100°C |
| Desolvation Gas Flow | 750 L/hr |
This method demonstrates a linear dynamic range of 25.19 - 2521.313 ng/mL for Metaxalone in human plasma, with a run time of approximately 2.2 minutes per sample.[6]
Metabolism and Mechanism of Action
The exact mechanism of action of Metaxalone is not fully established but is believed to be related to general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers.[8][9]
Metaxalone is metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. Specifically, enzymes CYP1A2, CYP2D6, CYP2E1, and CYP3A4 are primarily involved, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[9] The metabolites are then excreted in the urine.[10]
Experimental and Logical Workflows
Bioanalytical Workflow using this compound
The use of this compound as an internal standard is crucial for accurate quantification in pharmacokinetic studies. The following diagram illustrates a typical workflow.
Role of this compound in Pharmacokinetic Studies
The relationship between Metaxalone, its deuterated form, and its application in research is visualized below.
Stability
Stability studies on the non-deuterated form, Metaxalone, indicate that it undergoes degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress.[11] The degradation follows pseudo-first-order kinetics.[11] Extensive degradation is observed under basic conditions.[11] While specific stability data for this compound is not extensively published, it is expected to have similar stability profiles due to the chemical inertness of deuterium substitution in this context. However, formal stability testing of this compound is recommended for long-term storage and use in validated assays.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound - CAS - 1189944-95-3 | Axios Research [axios-research.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Metaxalone-d6_其他_德威钠 [gbwol.com]
- 5. Comparison of the dissolution of metaxalone tablets (Skelaxin) usingUSP apparatus 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. Metaxalone - Wikipedia [en.wikipedia.org]
- 9. Skelaxin (Metaxalone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Metaxalone-d6: A Technical Guide to its Certificate of Analysis and Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Metaxalone-d6, a deuterated internal standard for the muscle relaxant Metaxalone. This document details the critical parameters found on a Certificate of Analysis (CoA) for this compound, outlines the experimental protocols used for its quality control, and discusses its application in bioanalytical and pharmacokinetic studies.
This compound Reference Standard: An Overview
This compound is a stable isotope-labeled version of Metaxalone, where six hydrogen atoms on the two methyl groups of the dimethylphenoxy moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Metaxalone in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its physical and chemical properties are nearly identical to Metaxalone, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for distinct detection.
Certificate of Analysis: Quantitative Data
The Certificate of Analysis for a this compound reference standard provides critical data on its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA from various suppliers.
Table 1: General Information and Physical Properties
| Parameter | Specification | Source(s) |
| Chemical Name | 5-[[3,5-di(methyl-d3)phenoxy]methyl]-2-oxazolidinone | [2] |
| Molecular Formula | C₁₂H₉D₆NO₃ | [2][3] |
| Molecular Weight | 227.3 g/mol | [4] |
| CAS Number | 1189944-95-3 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in Acetonitrile |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Source(s) |
| Chemical Purity (by HPLC) | ≥99.8% | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [3] |
| Elemental Analysis (C, H, N) | Conforms to theoretical values | [2] |
Experimental Protocols for Quality Control
The quality and reliability of a reference standard are ensured through rigorous testing using validated analytical methods. The following sections detail the typical experimental protocols for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chemical purity of the this compound standard and to detect any non-deuterated Metaxalone or other impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 80:20, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Detection Wavelength: 280 nm[5]
-
Column Temperature: Ambient
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.
-
The prepared solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is measured.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[6]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cone Voltage: 25 V[6]
-
Capillary Voltage: 3.00 kV[6]
-
Source Temperature: 100°C[6]
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (m/z 228.25).[6]
-
The relative abundance of ions corresponding to different deuterated forms (d₁ to d₆) is measured to determine the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.
Instrumentation:
-
High-resolution NMR spectrometer
Procedure:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The absence of signals corresponding to the methyl protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the successful deuteration at the specified positions. The overall spectral data should be consistent with the structure of this compound.[2]
Synthesis and Application of this compound
The synthesis of deuterated compounds like this compound typically involves using deuterated starting materials or reagents in the synthetic process.[7] For this compound, this would likely involve the use of deuterated 3,5-dimethylphenol.
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Metaxalone in biological samples such as plasma.[6] Its use improves the accuracy and precision of the assay by correcting for variations in sample preparation and instrument response.
Mechanism of Action of Metaxalone
The exact mechanism of action of Metaxalone has not been definitively established. It is believed to be a central nervous system (CNS) depressant.[8] Metaxalone does not act directly on skeletal muscle fibers or the motor endplate.[9] Its muscle relaxant effects are likely due to its sedative properties and general depression of the central nervous system.[10]
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Workflow for this compound from synthesis to its use as an internal standard.
Caption: Postulated mechanism of action of Metaxalone.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Metaxalone: Muscle Relaxer Uses, Side Effects, Dosage [medicinenet.com]
Commercial Suppliers of Metaxalone-d6 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Metaxalone-d6, a deuterated internal standard crucial for the accurate quantification of the muscle relaxant Metaxalone in biological matrices. This document outlines key product specifications from various suppliers, details established experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the relevant biological signaling pathway of the parent compound, Metaxalone.
Commercial Supplier Overview
This compound is available from several reputable suppliers catering to the research community. The following table summarizes the key quantitative data for easy comparison. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Purity | Physical Form | Storage |
| Cayman Chemical | This compound | 1189944-95-3 | C₁₂H₉D₆NO₃ | 227.3 | ≥99% deuterated forms (d₁-d₆) | Solid | -20°C |
| Santa Cruz Biotechnology | This compound | 1189944-95-3 | C₁₂H₉D₆NO₃ | 227.29 | 98% Purity, 99% Isotopic Purity | Solid | -20°C |
| Simson Pharma Limited | This compound | 1189944-95-3 | C₁₂H₉D₆NO₃ | 227.29 | Not specified; Certificate of Analysis provided | Custom Synthesis | Not specified |
| Nordic Biosite (for TargetMol) | This compound | 1189944-95-3 | C₁₂H₉D₆NO₃ | Not specified | Not specified | Not specified | -20°C |
| MedchemExpress | This compound | 1189944-95-3 | C₁₂H₉D₆NO₃ | Not specified | Not specified | Not specified | -20°C |
Experimental Protocols: Quantification of Metaxalone using this compound Internal Standard
This compound is primarily utilized as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Metaxalone quantification in complex biological samples like human plasma. The following is a detailed methodology synthesized from published LC-MS/MS protocols.[1][2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a clean microcentrifuge tube, add a known concentration of this compound working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of a suitable organic extraction solvent (e.g., methyl-tert butyl ether).
-
Vortex the sample for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new, clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reverse-phase C18 column is typically used (e.g., Chromatopak peerless basic C18, 50x4.6mm, 3.0µm).[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and organic solvents is common. For example, 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 20:50:30 (v/v/v).[1]
-
Flow Rate: A flow rate of 0.7 mL/min is a typical starting point.[1]
-
Injection Volume: 5 µL of the reconstituted sample is injected.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Data Analysis: The concentration of Metaxalone in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Metaxalone.
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow for Metaxalone Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Metaxalone using this compound as an internal standard.
Caption: Workflow for Metaxalone quantification.
Anti-inflammatory Signaling Pathway of Metaxalone
Metaxalone, the non-deuterated parent compound, has been shown to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway. The following diagram depicts the proposed mechanism of action.
References
Metaxalone-d6: A Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling protocols, and relevant biological information for Metaxalone-d6. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.
Introduction
This compound is the deuterated analog of Metaxalone, a skeletal muscle relaxant used to alleviate pain from musculoskeletal conditions.[1] In research and development, this compound is primarily utilized as an internal standard for the quantification of Metaxalone in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical structure is identical to Metaxalone, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled parent compound during analysis.[4]
Safety Data Sheet (SDS) and Hazard Information
2.1. Hazard Identification
Metaxalone is classified as harmful if swallowed.[5] Ingestion may lead to effects similar to its clinical use, including dizziness, drowsiness, muscle weakness, gastrointestinal upset, and potential liver effects.[6]
2.2. Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, standard laboratory safety protocols should be strictly followed:
-
Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, use a fume hood or other containment system.[6][7]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use impermeable and resistant gloves.
-
Body Protection: Wear a laboratory coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
2.3. First Aid Measures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][7]
-
If in Eyes: Flush with water for at least 15 minutes while holding eyelids open. Seek medical attention.[7]
-
If on Skin: Remove contaminated clothing and flush the affected area with large amounts of water. Use soap.[7]
-
If Inhaled: Move to fresh air and keep at rest. Seek medical attention.[7]
2.4. Fire and Explosion Hazards
Fine particles of Metaxalone, such as dust, may create a fire or explosion hazard.[6][7]
-
Extinguishing Media: Use carbon dioxide, extinguishing powder, foam, or water to extinguish fires.[6][7]
-
Hazardous Combustion Products: Toxic gases may be formed during heating or in a fire.[6][7]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
-
Storage: Store at -20°C for long-term stability.[2] The compound is stable for at least 4 years under these conditions.[2]
-
Shipping: It is typically shipped at room temperature in the continental US, though this may vary for other locations.[2]
-
General Handling: Minimize dust generation and accumulation. Avoid breathing dust and prevent contact with eyes, skin, and clothing.[6][7]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Metaxalone and this compound.
Table 1: Physical and Chemical Properties of Metaxalone
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][8][9] |
| Molecular Weight | 221.25 g/mol | [8][9] |
| Appearance | White to almost white, odorless crystalline powder | [8][9] |
| Melting Point | 122 °C | [9] |
| Boiling Point | 223 °C at 1.5 mm Hg | [9] |
| Solubility | Freely soluble in chloroform; soluble in methanol and 96% ethanol; practically insoluble in ether or water. | [8][9] |
| LogP | 2.3 | [9] |
Table 2: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉D₆NO₃ | [2][4] |
| Molecular Weight | 227.3 g/mol | [2][4] |
| Purity | ≥99% deuterated forms (d1-d6) | [2] |
| Solubility | Soluble in Acetonitrile | [2] |
Toxicological Information
Toxicological data for this compound is not available. The data presented below is for the parent compound, Metaxalone.
Table 3: Acute Toxicity of Metaxalone
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 775 mg/kg | |
| LD50 | Mouse | Oral | 1690 mg/kg |
Overdose of Metaxalone can lead to progressive sedation, hypnosis, and ultimately respiratory failure. In humans, adverse effects can include nausea, vomiting, drowsiness, dizziness, headache, and irritability.[1]
Experimental Protocols
6.1. Use of this compound as an Internal Standard
This compound is primarily used as an internal standard in bioanalytical methods to quantify Metaxalone. The following is a general protocol for its use in LC-MS analysis.
Objective: To quantify the concentration of Metaxalone in a biological matrix (e.g., plasma, urine).
Materials:
-
This compound solution of a known concentration.
-
Biological matrix samples.
-
Acetonitrile or other suitable organic solvent for protein precipitation.
-
LC-MS system.
Methodology:
-
Sample Preparation:
-
Thaw biological matrix samples.
-
To a known volume of the sample (e.g., 100 µL), add a specific volume of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex the sample to ensure thorough mixing.
-
Add a protein precipitation agent, such as cold acetonitrile (e.g., 300 µL).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject a specific volume of the prepared sample onto the LC-MS system.
-
Separate the analyte (Metaxalone) and the internal standard (this compound) using an appropriate liquid chromatography method.
-
Detect and quantify the parent and deuterated compounds using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Metaxalone to this compound.
-
Generate a calibration curve using known concentrations of Metaxalone spiked into the same biological matrix, with the same amount of internal standard added to each calibrator.
-
Determine the concentration of Metaxalone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action and Signaling Pathways
The exact mechanism of action of Metaxalone is not fully established but is thought to be related to general central nervous system (CNS) depression rather than a direct effect on skeletal muscle.[8] However, studies have shown that Metaxalone exhibits anti-inflammatory properties. In vitro studies using RAW 264.7 cells have demonstrated that Metaxalone can reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators.[2]
Metaxalone has been shown to inhibit the proliferation of and induce apoptosis in RAW 264.7 cells.[2] Furthermore, it reduces LPS-induced increases in the levels of COX-1, COX-2, and NF-κB.[2] This, in turn, leads to the inhibition of the production of inflammatory cytokines such as TNF-α and IL-6, as well as prostaglandin E2 (PGE2).[2]
7.1. Visualized Signaling Pathway
The following diagram illustrates the proposed anti-inflammatory signaling pathway affected by Metaxalone.
7.2. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Metaxalone using this compound as an internal standard.
References
- 1. Metaxalone - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sciegenpharm.com [sciegenpharm.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indispensable Anchor: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide delves into the critical role of deuterium-labeled internal standards, providing a comprehensive resource for researchers, scientists, and drug development professionals. From fundamental principles to practical application, this guide illuminates the advantages, challenges, and best practices associated with these indispensable tools of modern analytical science.
The Core Principle: Why Internal Standards are Essential
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and selective quantification of analytes in complex matrices. However, the accuracy and precision of LC-MS measurements can be compromised by several factors, including variations in sample preparation, injection volume, chromatographic conditions, and ionization efficiency in the mass spectrometer.[1]
An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[2] By calculating the ratio of the analyte signal to the IS signal, variations introduced during the analytical process can be effectively normalized, leading to more reliable and reproducible results.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS.[3] Among these, deuterium-labeled internal standards are widely used due to their cost-effectiveness and ready availability.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.
Synthesis and Design of Deuterium-Labeled Internal Standards
The effectiveness of a deuterium-labeled internal standard is highly dependent on its design and synthesis. Careful consideration must be given to the number and position of the deuterium labels.
Key Design Considerations:
-
Stability of the Label: Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H/D) exchange with the solvent or matrix components.[3] Labeling on heteroatoms (e.g., -OH, -NH, -SH) or on carbons alpha to a carbonyl group should be avoided.
-
Sufficient Mass Shift: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass difference between the analyte and the internal standard, preventing spectral overlap.
-
Isotopic Purity: The internal standard should have high isotopic purity, with minimal presence of the unlabeled analyte, to avoid artificially inflating the measured analyte concentration.
-
Location of the Label: The deuterium label should ideally be on a part of the molecule that is retained in the fragment ion used for quantification in tandem mass spectrometry (MS/MS).
Common Synthetic Approaches:
-
Catalytic Deuteration: This method involves the use of a catalyst, such as palladium or platinum, in the presence of deuterium gas (D2) to introduce deuterium atoms into the molecule.[3]
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD4) to introduce deuterium.
-
H/D Exchange Reactions: Under specific conditions (e.g., using a strong base or acid in a deuterated solvent), hydrogen atoms at certain positions can be exchanged for deuterium.
-
Total Synthesis: In some cases, the entire molecule is synthesized from deuterated starting materials to achieve precise control over the labeling pattern.[3]
Experimental Protocol: A General Workflow for LC-MS Analysis using Deuterium-Labeled Internal Standards
The following protocol outlines a general workflow for the quantitative analysis of an analyte in a biological matrix (e.g., plasma, urine) using a deuterium-labeled internal standard.
Materials and Reagents
-
Analyte reference standard
-
Deuterium-labeled internal standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix (e.g., plasma, urine) from a control source
-
Sample preparation reagents (e.g., protein precipitation solvent, solid-phase extraction cartridges)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the deuterium-labeled internal standard in a similar manner.
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired concentration range.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration that will be added to all samples. The concentration should be chosen to provide a robust signal in the mass spectrometer.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Example: Protein Precipitation Protocol
-
Pipette a known volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution (e.g., 10 µL) to the sample and vortex briefly.
-
Add a volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile containing 1% formic acid) to the sample.
-
Vortex the sample vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen if necessary, and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions: Develop a suitable liquid chromatography method to achieve good separation of the analyte from matrix components and ensure co-elution of the analyte and the internal standard. Key parameters to optimize include the column, mobile phase composition, gradient, flow rate, and column temperature.
-
Mass Spectrometry Conditions: Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI), polarity (positive or negative), and optimizing the ion source parameters (e.g., capillary voltage, gas flows, temperature). For tandem mass spectrometry, select the precursor and product ion transitions (multiple reaction monitoring - MRM) for both the analyte and the internal standard and optimize the collision energy.
-
Injection Sequence: Set up an injection sequence that includes blank samples, calibration standards, quality control samples, and the unknown samples.
Data Processing and Quantification
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each sample.
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured response ratios.
Data Presentation: The Impact of Deuteration
The introduction of deuterium can sometimes lead to subtle physicochemical changes that manifest in the analytical data. These "isotope effects" are a critical consideration when using deuterium-labeled internal standards.
Table 1: Illustrative Examples of Chromatographic Isotope Effects
| Compound | Deuterium Label | Retention Time Shift (Analyte - IS) | Reference |
| Amphetamine | d3 | -0.12 min | (Berg et al., 2014) |
| Amphetamine | d5 | -0.18 min | (Berg et al., 2014) |
| Amphetamine | d11 | -0.35 min | (Berg et al., 2014) |
| Peptides (various) | Dimethyl-d6 | ~ -3 seconds | (PMID: 29451368)[4] |
Note: Negative values indicate that the deuterated standard elutes earlier than the unlabeled analyte. The magnitude of the shift can be influenced by the number and position of deuterium atoms, as well as the chromatographic conditions.
Table 2: Comparison of Assay Precision with Different Internal Standards
| Analyte | Internal Standard Type | Inter-patient Assay Imprecision (CV%) | Reference |
| Sirolimus | Structural Analog (DMR) | 7.6% - 9.7% | (O'Halloran et al., 2008)[5] |
| Sirolimus | Deuterium-labeled (SIR-d3) | 2.7% - 5.7% | (O'Halloran et al., 2008)[5] |
This table demonstrates the improved precision that can be achieved with a deuterium-labeled internal standard compared to a structural analog.
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key workflows and principles.
Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.
Caption: The chromatographic isotope effect leading to potential quantification inaccuracies.
Caption: A decision tree for troubleshooting common issues with deuterium-labeled internal standards.
Troubleshooting Common Challenges
While deuterium-labeled internal standards are powerful tools, their use is not without potential challenges. Understanding and addressing these issues is crucial for robust method development and validation.
Common Problems and Solutions:
-
Chromatographic Shift (Isotope Effect):
-
Problem: The deuterated standard elutes at a slightly different retention time than the analyte, which can lead to differential matrix effects and inaccurate quantification.[6]
-
Solution:
-
Optimize chromatographic conditions to minimize the separation.
-
If the shift is significant and problematic, consider using a different internal standard, such as a 13C-labeled analog, which is less prone to this effect.[7]
-
-
-
H/D Exchange:
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal.
-
Solution:
-
Ensure that the deuterium labels are in stable, non-exchangeable positions.
-
Carefully control the pH and temperature of solutions and samples.
-
Evaluate the stability of the internal standard in the analytical matrix during method validation.
-
-
-
In-source Fragmentation or Scrambling:
-
Problem: The deuterium atoms can be lost or rearranged in the ion source of the mass spectrometer, leading to inaccurate measurements.[1]
-
Solution:
-
Optimize ion source conditions to minimize fragmentation.
-
Carefully select precursor-product ion transitions for MS/MS analysis to ensure that the deuterium label is retained in the product ion.
-
-
-
Isotopic Contribution:
-
Problem: The deuterium-labeled internal standard may contain a small amount of the unlabeled analyte, or the natural isotopic abundance of the analyte may contribute to the signal of the internal standard.
-
Solution:
-
Use an internal standard with high isotopic purity.
-
Ensure a sufficient mass difference between the analyte and the internal standard.
-
-
Conclusion: A Cornerstone of Quantitative Analysis
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest provides an invaluable means of correcting for the inherent variability of the analytical process. While potential challenges such as isotope effects and H/D exchange exist, a thorough understanding of their principles, careful design and synthesis, and rigorous method validation can mitigate these issues. By adhering to the best practices outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of deuterium-labeled internal standards to achieve the highest levels of accuracy and precision in their quantitative analyses.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dea.gov [dea.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Metaxalone-d6 for in vitro and in vivo research applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone-d6 is the deuterated form of Metaxalone, a centrally acting skeletal muscle relaxant. While Metaxalone itself is prescribed for the relief of discomforts associated with acute, painful musculoskeletal conditions, this compound serves a distinct and critical role in the research and development of this therapeutic agent. Its primary application lies in its use as an internal standard for the precise quantification of Metaxalone in biological matrices during in vitro and in vivo studies. This guide provides a comprehensive overview of this compound's core application, including its physicochemical properties, relevant experimental protocols, and the underlying mechanism of action of its non-deuterated counterpart, Metaxalone.
The primary mechanism of action of Metaxalone is believed to be a general depression of the central nervous system, leading to its muscle relaxant effects.[1][2][3] It does not act directly on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[1][2] Recent research has also uncovered anti-inflammatory properties of Metaxalone, further broadening its potential therapeutic relevance.[4][5]
Physicochemical Properties and Mass Spectrometry Data
This compound is specifically designed for use in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the parent compound, allowing for its clear differentiation and accurate quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉D₆NO₃ |
| Molecular Weight | 227.3 g/mol |
| Purity | ≥98% |
| Deuterium Incorporation | ≥99% |
| CAS Number | 1189944-95-3 |
Table 2: Mass Spectrometry Parameters for Metaxalone and this compound
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |
| Metaxalone | 222.14 | 160.98 |
| This compound (Internal Standard) | 228.25 | 167.02 |
Core Application: Internal Standard in Bioanalytical Methods
The most critical application of this compound is as an internal standard in pharmacokinetic, bioavailability, and bioequivalence studies of Metaxalone. Its structural similarity and identical chromatographic behavior to Metaxalone, combined with its distinct mass, make it an ideal candidate to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of the analytical results.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Metaxalone in plasma samples using this compound as an internal standard.
Caption: Workflow for Metaxalone quantification using this compound.
Detailed Experimental Protocol: Quantification of Metaxalone in Human Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Metaxalone in human plasma, utilizing this compound as an internal standard.
Materials and Reagents
-
Metaxalone analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
Human plasma (with anticoagulant)
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Table 3: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Metaxalone and this compound |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Metaxalone: m/z 222.14 → 160.98this compound: m/z 228.25 → 167.02 |
Mechanism of Action of Metaxalone (Parent Compound)
While this compound is primarily an analytical tool, understanding the biological activity of the parent compound is crucial for researchers in the field. The primary mechanism of Metaxalone is attributed to its general depressant effects on the central nervous system.[1][2][3]
Recent in vitro studies have also highlighted its anti-inflammatory properties. Metaxalone has been shown to suppress the production of pro-inflammatory cytokines in macrophage cell lines.[4][5] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.
Caption: Simplified mechanism of action of Metaxalone.
Conclusion
This compound is an indispensable tool for researchers engaged in the development and analysis of Metaxalone. Its role as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. While the therapeutic effects are attributed to the non-deuterated form, the use of this compound is fundamental to the rigorous scientific evaluation of this important muscle relaxant. This guide provides the essential technical information and protocols to effectively utilize this compound in a research setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metaxalone: Uses & Side Effects [yashodahospitals.com]
- 4. Skelaxin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Metaxalone Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Metaxalone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Metaxalone in human plasma. To ensure accuracy and precision, Metaxalone-d6 is employed as an internal standard (IS). The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid isocratic chromatographic separation. This method is highly suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Metaxalone.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate and reliable quantification of Metaxalone in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1] Deuterated internal standards co-elute with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[1] This document provides a detailed protocol for the determination of Metaxalone in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Metaxalone and this compound reference standards
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Ammonium Acetate (AR grade)
-
Methyl-tert Butyl ether (MTBE) (HPLC grade)
-
Deionized water
-
Human plasma (K3EDTA)
Instrumentation
-
LC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source
-
Analytical Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) or equivalent
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of Metaxalone and the internal standard from human plasma.[2]
-
Allow frozen plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds to ensure complete mixing.
-
Add 2.5 mL of Methyl-tert Butyl ether and vortex for 10 minutes.
-
Centrifuge the samples at 2000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic layer to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 0.500 mL/minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes |
Mass Spectrometry Conditions [2]
| Parameter | Metaxalone | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 222.14 | 228.25 |
| Product Ion (m/z) | 160.98 | 167.02 |
| Dwell Time (sec) | 0.200 | 0.200 |
| Cone Voltage (V) | 25.0 | 25.0 |
| Collision Energy (eV) | 15.0 | 15.0 |
| Capillary (kV) | 3.00 | 3.00 |
| Source Temperature (°C) | 100 | 100 |
| Desolvation Gas Flow (L/hr) | 750 | 750 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Metaxalone in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.
Linearity and Sensitivity
The method was found to be linear over the concentration range of 25.19 ng/mL to 2521.313 ng/mL for Metaxalone in human plasma.[2] The coefficient of determination (r²) was consistently greater than 0.98.[2] The lower limit of quantification (LLOQ) was established at 25.19 ng/mL.[2]
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The intra-day and inter-day accuracy was within 94.1% to 104.4%, and the precision, expressed as the coefficient of variation (%CV), was between 0.3% and 5.6%.[2]
Table 1: Summary of Method Validation Parameters [2]
| Parameter | Result |
| Linearity Range | 25.19 - 2521.313 ng/mL |
| Correlation Coefficient (r²) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL |
| Intra-day Accuracy | 94.1% - 104.4% |
| Inter-day Accuracy | 94.1% - 104.4% |
| Intra-day Precision (%CV) | 0.3% - 5.6% |
| Inter-day Precision (%CV) | 0.3% - 5.6% |
Visualizations
References
Application Note: High-Throughput Bioanalytical Method for Metaxalone in Human Plasma Using LC-MS/MS with Metaxalone-d6 as an Internal Standard
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining optimal concentrations in the systemic circulation. Therefore, a robust, sensitive, and selective bioanalytical method is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[1][3][4] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Metaxalone in human plasma, utilizing its deuterated analog, Metaxalone-d6, as the internal standard (IS) to ensure accuracy and precision.
The developed method employs a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). This methodology offers high throughput, making it suitable for the analysis of a large number of samples in clinical and research settings.[3]
Experimental
Materials and Reagents
-
Metaxalone and this compound reference standards were of high purity.
-
HPLC-grade methanol, acetonitrile, and methyl-tert butyl ether (MTBE) were used.
-
Ammonium acetate and trichloroacetic acid were of analytical grade.[5]
-
Human plasma with K3EDTA as an anticoagulant was used as the biological matrix.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.
Chromatographic Conditions
-
Column: A reverse-phase C18 column, such as a Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm), provides good separation.[1][3][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 5mM ammonium acetate (e.g., 85:15 v/v) is effective. Alternatively, a mobile phase of 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v) can be used.[6]
-
Flow Rate: A flow rate of 0.500 mL/minute is recommended.
-
Injection Volume: A small injection volume of 5 µL is sufficient.[1][3][4]
-
Column Oven Temperature: The column temperature is maintained at 40°C.
Mass Spectrometric Conditions
-
Ion Source: Electrospray ionization (ESI) in the positive ion mode is used.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dwell Time: A dwell time of 0.200 seconds is appropriate.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 100 µL of a protein precipitation reagent (e.g., 0.1% trichloroacetic acid in methanol).[5]
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl-tert butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.[1]
Method Validation
The method was validated according to international guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, selectivity, and stability.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 25.19 - 2521.313 ng/mL | [1][3][4] |
| 0.98 - 998 ng/mL | [5] | |
| 105 - 10081 ng/mL | [6] | |
| Correlation Coefficient (r²) | > 0.98 | [1][3][4] |
| > 0.99 | [5][6] | |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | [1] |
| 0.98 ng/mL | [5] | |
| 105 ng/mL | [6] | |
| Intra-day Precision (%CV) | < 5% | [5] |
| < 6% | [6] | |
| Inter-day Precision (%CV) | < 5% | [5] |
| < 6% | [6] | |
| Intra-day Accuracy (%) | 95.3 - 105.11% | [5] |
| Inter-day Accuracy (%) | 94.85 - 109.26% | [5] |
| Mean Extraction Recovery | > 82% | [5] |
| > 78% | [6] |
Experimental Workflow Diagram
Caption: Experimental workflow for the bioanalytical method of Metaxalone.
Pharmacokinetic Interaction Pathway
Metaxalone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP2C19.[2] It is also an inhibitor and inducer of several CYP enzymes, which can lead to potential drug-drug interactions.[2]
Caption: Metaxalone's metabolic pathway and potential for drug interactions.
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Metaxalone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and other clinical studies involving Metaxalone.
References
- 1. ijpras.com [ijpras.com]
- 2. Metaxalone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.org [iomcworld.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Metaxalone in Human Plasma
A Validated Liquid-Liquid Extraction Protocol Using Metaxalone-d6 for LC-MS/MS Quantification
Abstract
This application note details a robust and sensitive method for the quantification of Metaxalone in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using this compound as a stable, deuterated internal standard (IS). The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and a rapid turnaround time, making it suitable for pharmacokinetic, bioavailability, or bioequivalence studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.[1][2]
Experimental Protocols
Materials and Reagents
-
Standards: Metaxalone and this compound reference standards (purity >98%).
-
Solvents: Methyl-tert-butyl ether (MTBE), Methanol (HPLC Grade).
-
Reagents: Ammonium Acetate (GR Grade), Formic Acid (Optional for pH adjustment).
-
Water: Deionized water, Milli-Q or equivalent.
-
Biological Matrix: Blank human plasma with K3EDTA as an anticoagulant.
-
Labware: Polypropylene centrifuge tubes, autosampler vials, pipettes.
Instrumentation
-
LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Analytical Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) or equivalent.[1][2]
-
Evaporation System: Nitrogen evaporator with a water bath set to 40°C.
-
Centrifuge: Refrigerated centrifuge capable of 2000 rpm and 10°C.[1]
-
Vortex Mixer.
Preparation of Solutions
-
Internal Standard (IS) Working Solution (~1300 ng/mL): Prepare a stock solution of this compound in methanol. Dilute this stock solution with a suitable mobile phase or methanol/water mixture to achieve a final working concentration of approximately 1300 ng/mL.[1]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare stock solutions of Metaxalone in methanol. Serially dilute the stock to create working solutions. Spike 100 µL of blank human plasma with the appropriate working solution to prepare CC and QC samples at desired concentrations. The validated linear range for this method is 25.19 ng/mL to 2521.313 ng/mL.[1][2]
Sample Extraction Protocol
-
Retrieve subject samples, CC, and QC samples from the freezer and allow them to thaw completely at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a labeled polypropylene tube.[1]
-
Add 50 µL of the this compound internal standard working solution (~1300 ng/mL) to every tube and vortex briefly.[1]
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE) to each tube.[1]
-
Vortex the samples vigorously for 10 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge the samples for 5 minutes at 2000 rpm and 10°C to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean evaporation test tube.
-
Evaporate the organic solvent to complete dryness using a nitrogen evaporator at 40°C.[1]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex the reconstituted samples for 30 seconds to ensure the analyte is fully dissolved.[1]
-
Transfer the final solution into autosampler vials for analysis.
Liquid-Liquid Extraction Workflow
Caption: A step-by-step diagram of the LLE protocol.
Data and Performance Characteristics
The method is validated for selectivity, accuracy, precision, and linearity. Quantitative data and instrument parameters are summarized below.
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Chromatopak Peerless Basic C18 (50x4.6mm, 3.0µm)[1] |
| Mobile Phase | Isocratic (Composition not specified) |
| Injection Volume | 5 µL[1] |
| Run Time | 2.0 minutes[1] |
| Retention Time | Metaxalone: ~1.51 min, this compound: ~1.49 min[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Source Temperature | 100°C[1] |
| Desolvation Gas Flow | 750 (Units not specified)[1] |
| Cone Voltage | 25 V[1] |
| MRM Transition (Metaxalone) | m/z 222.14 ➔ 160.98[1][2] |
| MRM Transition (this compound) | m/z 228.25 ➔ 167.02[1][2] |
Method Validation Summary
| Parameter | Result |
| Linear Dynamic Range | 25.19 – 2521.313 ng/mL[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.98[1][2] |
| Accuracy (Standard Curve) | 94.1% to 104.4%[1][2] |
| Precision (Standard Curve) | 0.3% to 5.6%[1][2] |
| QC Accuracy (LLOQ QC) | 98.0% - 99.1%[1] |
| QC Accuracy (Low QC) | 97.5% - 98.5%[1] |
Conclusion
The described liquid-liquid extraction protocol, in conjunction with LC-MS/MS analysis, provides a simple, rapid, and reliable method for the determination of Metaxalone in human plasma.[1] The use of this compound as an internal standard ensures high accuracy and compensates for variability during sample processing. With a total run time of only 2.0 minutes per sample, this method is exceptionally well-suited for high-throughput analysis in a regulated bioanalytical environment.[1]
References
Application Notes and Protocols for the Chromatographic Separation of Metaxalone and Metaxalone-d6
These application notes provide a detailed protocol for the quantitative analysis of Metaxalone in biological matrices, utilizing its deuterated analogue, Metaxalone-d6, as an internal standard. The primary method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalytical studies for pharmacokinetic, bioavailability, and bioequivalence assessments.[1][2]
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][3] Accurate quantification of Metaxalone in biological fluids is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[4][5] This document outlines a validated LC-MS/MS method for the separation and quantification of Metaxalone and this compound in human plasma.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
Metaxalone and this compound reference standards
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Ammonium Acetate (GR grade)
-
Methyl-tert Butyl ether (TBME)
-
Milli-Q or HPLC grade water
-
Human Plasma with K3EDTA as anticoagulant
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique used to isolate the analytes of interest from the complex plasma matrix.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 2.5 mL of Methyl-Tert Butyl ether (TBME) to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the samples at 2000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
The separation of Metaxalone and this compound is achieved using a reverse-phase C18 column.
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 0.500 mL/minute |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes |
| Needle Wash | Strong: Methanol, Weak: Mobile Phase |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source is used for detection.
| Parameter | Metaxalone | This compound |
| Mass Spectrometer | Waters Quattro Premier XE or equivalent | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.00 kV | 3.00 kV |
| Source Temperature | 100°C | 100°C |
| Desolvation Gas Flow | 750 L/hr | 750 L/hr |
| Cone Voltage | 25 V | 25 V |
| MRM Transition | m/z 222.14 > 160.98 | m/z 228.25 > 167.02 |
| Dwell Time | 0.200 sec | 0.200 sec |
| Collision Energy | 15.0 V | 15.0 V |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of Metaxalone in human plasma.
Calibration Curve and Linearity
| Parameter | Value |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL |
| Correlation Coefficient (r²) | > 0.98 |
Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lower Limit of Quantification (LLOQ) | 25.19 | 98.0 - 99.1 | Not explicitly stated, but within acceptable limits |
| Low Quality Control (LQC) | Not specified | 97.5 - 98.5 | Not explicitly stated, but within acceptable limits |
| Medium Quality Control (MQC) | Not specified | Within 94.1 - 104.4 | Within 0.3 - 5.6 |
| High Quality Control (HQC) | Not specified | Within 94.1 - 104.4 | Within 0.3 - 5.6 |
Retention Times
| Analyte | Retention Time (minutes) |
| Metaxalone | ~1.51 |
| This compound | ~1.49 |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the bioanalytical method.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Metaxalone in Human Plasma by LC-MS/MS using Metaxalone-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Metaxalone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Metaxalone-d6 is utilized as the internal standard (IS) to ensure accuracy and precision.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate and reliable quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of Metaxalone in human plasma, employing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing. The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Experimental
Materials and Reagents
-
Metaxalone and this compound reference standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate (AR grade)
-
Methyl-tert-butyl ether (MTBE)
-
Formic acid (AR grade)
-
Ultrapure water
-
Drug-free human plasma with K3EDTA as an anticoagulant
Instrumentation
A high-performance liquid chromatography (HPLC) system, such as the Waters Acquity UPLC, coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Chromatographic Conditions
The separation of Metaxalone and this compound can be achieved using a C18 reversed-phase column. The following conditions have been shown to be effective:
| Parameter | Condition |
| Column | Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Mobile Phase | 85:15 (v/v) Methanol : 5mM Ammonium Acetate |
| Flow Rate | 0.500 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 2.0 - 2.5 minutes |
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The optimized parameters for Metaxalone and this compound are summarized below[1]:
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | Metaxalone | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Capillary Voltage (kV) | 3.00 | 3.00 |
| Source Temperature (°C) | 100 | 100 |
| Desolvation Temp. (°C) | 250 | 250 |
| Desolvation Gas Flow (L/hr) | 750 | 750 |
| Cone Gas Flow (L/hr) | 20 | 20 |
| Cone Voltage (V) | 25 | 25 |
| Collision Energy (eV) | 15 | 15 |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (sec) |
| Metaxalone | 222.14 | 160.98 | 0.200 |
| This compound (IS) | 228.25 | 167.02 | 0.200 |
Protocol: Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines the steps for extracting Metaxalone and this compound from human plasma samples[1]:
-
Sample Thawing: Allow frozen plasma samples (calibration standards, quality controls, and unknown samples) to thaw completely at room temperature.
-
Aliquoting: Vortex the thawed samples to ensure homogeneity. Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which a blank solution should be added).
-
Vortexing: Briefly vortex the tubes to mix the contents.
-
Extraction: Add 2.5 mL of methyl-tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at approximately 2000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean evaporation tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Final Mixing: Vortex the reconstituted samples for 30 seconds to ensure the analytes are fully dissolved.
-
Sample Transfer: Transfer the final solution into autosampler vials for LC-MS/MS analysis.
Data Analysis and Quantification
The concentration of Metaxalone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method has been demonstrated in the range of 25.19 to 2521.313 ng/mL for Metaxalone in human plasma. A weighted linear regression (e.g., 1/x²) is typically used for the calibration.
Visualized Workflow
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Metaxalone.
Caption: Experimental workflow for Metaxalone analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of Metaxalone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple liquid-liquid extraction procedure and short chromatographic run time allow for the analysis of a large number of samples efficiently.
References
Application Note: Quantification of Metaxalone in Human Plasma using Metaxalone-d6 as an Internal Standard by LC-MS/MS
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metaxalone - Wikipedia [en.wikipedia.org]
- 3. Metaxalone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. metaxalone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Metaxalone-d6 in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Metaxalone-d6 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] These effects are a significant concern in bioanalytical method development and validation, particularly with complex biological matrices like plasma, serum, or urine.[1][2]
Q2: Why is this compound used as an internal standard, and can it be affected by matrix effects?
This compound, a stable isotope-labeled (SIL) version of Metaxalone, is considered the gold standard for an internal standard (IS).[4] Ideally, a SIL IS co-elutes with the analyte and experiences the same degree of matrix effect, thus providing effective normalization and ensuring accurate quantification.[4] However, it is not always guaranteed that a deuterated internal standard will perfectly correct for matrix effects.[5] Differences in physical properties due to the deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". If the analyte and this compound elute into regions with different matrix interferences, they can be affected differently, leading to what is known as "differential matrix effects".[5]
Q3: What are the common causes of matrix effects?
Matrix effects can be caused by a variety of endogenous and exogenous substances present in the biological sample.[2] Common sources include:
-
Endogenous compounds: Phospholipids, salts, proteins, and metabolites that are naturally present in the biological matrix.[2]
-
Exogenous compounds: Dosing vehicles (e.g., PEG-400, Tween-80), anticoagulants, co-administered drugs, and their metabolites.[2][6]
-
Sample preparation reagents: Residues from buffers or salts used during sample extraction processes.[5]
Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1]
Troubleshooting Guides
Problem: I am observing poor accuracy and precision in my quality control (QC) samples for Metaxalone analysis.
This could be an indication of matrix effects impacting your assay. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Step 1: Qualitatively Assess Matrix Effects with Post-Column Infusion.
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of Metaxalone and this compound at a constant flow rate into the LC eluent post-column, before the mass spectrometer inlet.
-
Injection: Inject an extracted blank matrix sample (e.g., plasma from a drug-free subject).
-
Analysis: Monitor the signal of Metaxalone and this compound. A stable baseline should be observed. Any deviation (dip or peak) in the baseline upon injection of the blank matrix indicates the presence of matrix effects at that retention time.[3][7]
-
Evaluation: Compare the retention time of your Metaxalone and this compound peaks from a regular sample injection with the regions of ion suppression or enhancement observed in the post-column infusion experiment. If your peaks elute in a region of significant signal fluctuation, matrix effects are a likely cause of your issues.
Step 2: Quantitatively Evaluate Matrix Effects with a Post-Extraction Spiking Experiment.
This experiment quantifies the extent of ion suppression or enhancement.
Experimental Protocol: Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Metaxalone and this compound spiked into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Spiked Matrix): Blank biological matrix is extracted first, and then Metaxalone and this compound are spiked into the final extract.[2]
-
Set 3 (Pre-Spiked Matrix): Metaxalone and this compound are spiked into the biological matrix before the extraction process (this is your regular QC sample preparation).
-
-
Calculate Matrix Factor (MF): The matrix factor is a quantitative measure of the matrix effect.[1]
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)[1]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Internal Standard (IS) Normalized Matrix Factor: This assesses how well this compound compensates for the matrix effect on Metaxalone.
IS Normalized MF = (MF of Analyte) / (MF of Internal Standard)
The IS Normalized MF should be close to 1.0.[2]
Quantitative Data Summary: Acceptance Criteria for Matrix Effect Evaluation
| Parameter | Acceptance Criteria | Reference |
| Matrix Factor (MF) | Should be consistent across different lots of matrix. | [2] |
| Internal Standard (IS) Normalized Matrix Factor | Should be close to 1.0. The coefficient of variation (CV) of the IS-normalized matrix factor from at least six different matrix lots should not be greater than 15%. | [2] |
| Accuracy and Precision of QCs in different matrix lots | The accuracy should be within ±15% of the nominal concentration, and the precision (CV) should be ≤15%. | [2] |
Step 3: Mitigate Identified Matrix Effects.
If matrix effects are confirmed, consider the following strategies:
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering components.
-
Switch from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[1]
-
Use more selective SPE sorbents.
-
-
Optimize Chromatography:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[8]
-
Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to matrix effects.[2]
Caption: Strategies for mitigating matrix effects.
Problem: The response of my internal standard, this compound, is highly variable across a batch of samples.
Variability in the IS response can indicate inconsistent matrix effects or issues with sample processing.
Troubleshooting Steps:
-
Review Sample Collection and Handling: Ensure consistency in sample collection, storage, and thawing procedures. Factors like hemolysis or lipemia in certain samples can contribute to variable matrix effects.[4]
-
Evaluate Sample Preparation Consistency: Inconsistent extraction recovery can lead to variable IS response. Review the precision of your liquid handling and extraction steps.
-
Investigate for Differential Matrix Effects: As described above, perform post-column infusion and post-extraction spiking experiments to determine if this compound is being affected differently by the matrix in some samples compared to others.
-
Monitor for Contamination: Carryover from a previous high-concentration sample can affect the IS response in subsequent injections.[9] Ensure adequate cleaning of the injection port and column between runs.
By systematically investigating these potential causes, you can identify and resolve the source of variability in your this compound internal standard response, leading to a more robust and reliable bioanalytical method.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
Navigating Metaxalone-d6 Internal Standard Optimization: A Technical Support Center
Welcome to the Technical Support Center for optimizing Metaxalone-d6 concentration as an internal standard in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses of Metaxalone.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the quantitative analysis of Metaxalone?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used in quantitative bioanalysis. Because it is structurally identical to Metaxalone, with the exception of six deuterium atoms, it exhibits very similar physicochemical properties. This allows it to co-elute with Metaxalone during chromatography and experience similar ionization effects in the mass spectrometer. By adding a known and constant concentration of this compound to all samples (calibration standards, quality controls, and unknown samples), it serves to normalize for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of Metaxalone.
Q2: What is a typical concentration range for this compound as an internal standard?
A2: The optimal concentration of this compound can vary depending on the specific analytical method, instrument sensitivity, and the expected concentration range of Metaxalone in the samples. However, a common starting point is a concentration that provides a stable and reproducible signal without being excessively high, which could lead to issues like detector saturation or ion suppression. Based on validated methods, a concentration of approximately 1300 ng/mL has been successfully used for the analysis of Metaxalone in human plasma.[1]
Q3: How do I prepare the this compound internal standard working solution?
A3: To prepare the internal standard working solution, you will first need to create a stock solution of this compound, typically in a solvent in which it is freely soluble, such as methanol. This stock solution is then diluted with an appropriate solvent (often the mobile phase or a component of it) to achieve the desired final concentration for spiking into your samples. For example, a stock solution can be serially diluted to prepare a working solution that, when added to the sample, results in the target concentration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| High Variability in IS Response | Inconsistent addition of the internal standard solution to samples. | Ensure precise and consistent pipetting of the IS solution into all samples. Use a calibrated pipette and verify its accuracy and precision. |
| Degradation of the internal standard. | Check the stability of the this compound solution under the storage and experimental conditions. Prepare fresh solutions if necessary. | |
| Poor Linearity of Calibration Curve | Inappropriate concentration of the internal standard. | The IS concentration may be too high, causing ion suppression of the analyte at higher concentrations, or too low, resulting in a poor signal-to-noise ratio at the lower end of the curve. Experiment with different IS concentrations, for instance, at the mid-point of the calibration curve's concentration range. |
| Matrix effects affecting the analyte and IS differently. | Optimize sample preparation to remove interfering matrix components. A thorough cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can minimize matrix effects.[1] | |
| Ion Suppression or Enhancement | Co-elution of matrix components with the analyte and internal standard. | Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and IS from the interfering matrix components. |
| High concentration of the internal standard competing with the analyte for ionization. | Reduce the concentration of the this compound working solution. The goal is to have a sufficient signal for the IS without it interfering with the ionization of the analyte, especially at the lower limit of quantification (LLOQ). | |
| Inaccurate Quality Control (QC) Sample Results | The internal standard is not effectively compensating for matrix effects in different lots of biological matrix. | Evaluate matrix effects using different sources of the biological matrix. If significant variability is observed, further optimization of the sample cleanup procedure or chromatographic separation is necessary. |
Experimental Protocols and Data
Example Validated LC-MS/MS Method for Metaxalone in Human Plasma
This section provides a detailed methodology from a validated study for the quantification of Metaxalone in human plasma using this compound as an internal standard.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a pre-labeled tube, add 50 µL of the this compound internal standard working solution (~1300 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 10°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
The following table summarizes the instrumental parameters for the analysis of Metaxalone and this compound.[1]
| Parameter | Metaxalone | This compound |
| Parent Ion (m/z) | 222.14 | 228.25 |
| Daughter Ion (m/z) | 160.98 | 167.02 |
| Dwell Time (sec) | 0.200 | 0.200 |
| Cone Voltage (V) | 25 | 25 |
| Collision Energy (eV) | 15 | 15 |
Comparative Data of Validated Methods for Metaxalone Analysis
This table provides a summary of quantitative data from different validated methods for Metaxalone analysis, highlighting the use of this compound and other internal standards.
| Analyte | Internal Standard | IS Concentration | Matrix | Linear Range | Sample Preparation | Reference |
| Metaxalone | This compound | ~1300 ng/mL | Human Plasma | 25.19–2521.313 ng/mL | Liquid-Liquid Extraction | [1] |
| Metaxalone | Metaxalone-d3 | Not Specified | Human Plasma | 0.105–10.081 µg/mL | Solid-Phase Extraction | |
| Metaxalone | Phenytoin | 200 ng/mL | Rat Plasma | 0.98–998 ng/mL | Protein Precipitation |
Visualizations
Workflow for Optimizing this compound Concentration
Caption: A logical workflow for the systematic optimization of the internal standard concentration.
Troubleshooting Logic for Ion Suppression
References
Addressing deuterium exchange issues with Metaxalone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metaxalone-d6. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Metaxalone, a skeletal muscle relaxant. Its primary application is as an internal standard (IS) for the quantification of Metaxalone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms on the two methyl groups provide a distinct mass shift, allowing for accurate differentiation from the unlabeled analyte.
Q2: What are the storage and stability recommendations for this compound?
This compound is typically supplied as a solid and should be stored at -20°C. Under these conditions, it is stable for at least four years. For experimental use, stock solutions are often prepared in solvents like acetonitrile or methanol. The stability of these solutions should be validated as part of your experimental protocol.
Q3: Is deuterium exchange a significant concern with this compound?
The deuterium atoms on the methyl groups of the 3,5-dimethylphenoxy ring in this compound are generally stable under typical analytical conditions. C-D bonds on aromatic methyl groups are not readily exchangeable. However, exposure to extreme pH (especially strong bases) and high temperatures over extended periods could potentially lead to back-exchange. It is crucial to control these factors during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Inaccurate Quantification or High Variability in Results
Q: My calibration curve is non-linear, or I'm observing high variability between replicate measurements. What could be the cause?
A: Several factors could contribute to this issue:
-
Suboptimal LC-MS/MS Method: Ensure your LC-MS/MS method is fully validated for linearity, precision, and accuracy. A published method for Metaxalone and this compound analysis can be found in the International Journal of Pharmaceutical Research and Allied Sciences.
-
Improper Internal Standard Concentration: The concentration of this compound should be consistent across all samples (calibrators, QCs, and unknowns) and should provide a strong, reproducible signal.
-
Matrix Effects: Ion suppression or enhancement from components in the biological matrix can affect the analyte and internal standard differently. Evaluate matrix effects during method development.
-
Pipetting Errors: Inaccurate pipetting of the internal standard is a common source of error. Ensure pipettes are properly calibrated.
Issue 2: Suspected Deuterium Exchange or Isotopic Instability
Q: I am observing a loss of signal for this compound or the appearance of peaks corresponding to partially deuterated (d1-d5) or unlabeled Metaxalone. How can I troubleshoot this?
A: This could indicate deuterium back-exchange. Here are some steps to investigate and mitigate this issue:
-
Check Sample Preparation Conditions:
-
pH: Avoid strongly acidic or basic conditions, especially during prolonged incubation or extraction steps. Metaxalone shows significant degradation under strongly basic conditions.
-
Temperature: Keep sample preparation and storage temperatures as low as possible.
-
-
LC Mobile Phase: Ensure the mobile phase pH is within a stable range for the compound. A mobile phase of methanol and 5mM ammonium acetate has been used successfully.
-
Mass Spectrometer Source Conditions: High source temperatures in the mass spectrometer can sometimes promote in-source hydrogen-deuterium exchange. Try reducing the source temperature to the lowest level that maintains adequate sensitivity.
-
Purity of this compound: Verify the isotopic purity of your this compound standard from the certificate of analysis.
Quantitative Data
The following table summarizes the degradation kinetics of Metaxalone under various stress conditions. While this data is for the unlabeled compound, it provides a strong indication of the conditions under which the deuterated analog might also be unstable.
| Stress Condition | Rate Constant (k) per day | Half-life (t½) in days | Time for 90% Potency (t₉₀) in days |
| 5 M HCl | 1.84 x 10⁻¹ | 3.77 | 0.57 |
| 0.01 M NaOH | 3.24 x 10⁻¹ | 2.13 | 0.32 |
| Neutral (Water) | 4.37 x 10⁻² | 15.86 | 2.41 |
| 10% H₂O₂ | 8.75 x 10⁻² | 7.92 | 1.20 |
| Dry Heat | 2.53 x 10⁻² | 27.39 | 4.15 |
Data adapted from a stability-indicating HPLC method study on Metaxalone.
Experimental Protocols
Representative LC-MS/MS Protocol for Quantification of Metaxalone in Human Plasma
This protocol is a synthesized example based on published methods.[1]
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Metaxalone and this compound in methanol.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the Metaxalone stock solution.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound working solution and vortex.
-
Add 2.5 mL of methyl-tert butyl ether and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 10°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase: Methanol:5mM Ammonium Acetate (85:15 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Metaxalone: m/z 222.14 → 160.98
-
This compound: m/z 228.25 → 167.02
-
-
-
Data Analysis:
-
Quantify Metaxalone using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Metaxalone's Effect on the LPS-Induced Inflammatory Pathway
Metaxalone has been shown to suppress the production of inflammatory cytokines that are enhanced by lipopolysaccharide (LPS). This is achieved, in part, by reducing the levels of cyclooxygenase (COX)-1, COX-2, and nuclear factor kappa B (NF-κB).
Caption: Metaxalone's inhibitory effect on the LPS-induced inflammatory pathway.
Troubleshooting Workflow for Isotopic Instability
This workflow provides a logical sequence of steps to diagnose and resolve potential deuterium exchange issues with this compound.
Caption: Troubleshooting workflow for suspected deuterium exchange in this compound.
References
Improving peak shape and resolution for Metaxalone-d6
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Metaxalone-d6, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in liquid chromatography and can arise from several factors. Here's a systematic approach to troubleshoot and resolve the problem.
Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Metaxalone, and by extension its deuterated analog, can exhibit secondary interactions with residual silanols on silica-based columns.
-
Solution 1: Mobile Phase Modification: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions. A study on Metaxalone demonstrated that adding 0.4% TEA to the mobile phase significantly improved the tailing factor.[1]
-
Solution 2: pH Adjustment: Optimizing the mobile phase pH can also improve peak shape. For Metaxalone, a pH of 3.0 was found to be effective.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[2][3] Column degradation over time can also lead to a decline in performance.[4]
-
Solution: If using a guard column, replace it first. If the problem persists, try back-flushing the analytical column. If neither of these actions resolves the issue, the column may need to be replaced.
-
-
Inappropriate Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[2]
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase.
-
Issue 2: Inadequate Resolution
Question: I am seeing poor resolution between this compound and an interfering peak. How can I improve the separation?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and buffer composition of your mobile phase are critical for achieving good resolution.
-
Solution 1: Adjust Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.[5][6] A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Solution 2: Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Solution 3: Buffer Selection: If not already in use, incorporating a buffer like ammonium acetate or phosphate buffer can improve peak shape and influence selectivity.[1]
-
-
Incorrect Column Chemistry: The choice of stationary phase has a significant impact on selectivity.
-
Solution: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.
-
Solution: Experiment with different column temperatures. Lowering the temperature can increase retention and may improve resolution, while higher temperatures can increase efficiency but may decrease retention.[5]
-
Experimental Protocols & Data
Example LC-MS/MS Method for this compound
The following table summarizes typical starting conditions for the analysis of Metaxalone and its internal standard, this compound, based on published methods.[7] These can be used as a baseline for method development and troubleshooting.
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or equivalent[7] |
| Column | Chromatopak, Peerless Basic C18 (50 x 4.6 mm), 3.0 µm[7] |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v)[7] |
| Flow Rate | 0.500 mL/minute[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL[7] |
| Mass Spectrometer | Waters Quattro Premier XE or equivalent[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Capillary Voltage | 3.00 kV |
| Source Temperature | 100°C |
| Desolvation Gas Flow | 750 L/hr |
| MRM Transition | 228.25 > 167.02[7] |
| Cone Voltage | 25 V |
| Collision Energy | 15 eV |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common issues with peak shape and resolution.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for inadequate resolution.
References
- 1. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in Metaxalone-d6 LC-MS Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Metaxalone and its deuterated internal standard, Metaxalone-d6, in Liquid Chromatography-Mass Spectrometry (LC-MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound assays?
A1: Ion suppression is a type of matrix effect where components in a sample (e.g., plasma, urine) interfere with the ionization of the target analyte (Metaxalone) and its internal standard (this compound) in the mass spectrometer's ion source. This interference reduces the detector's response, leading to poor sensitivity, inaccuracy, and unreliable quantification.[1] It is a significant challenge because even though MS/MS is highly selective, co-eluting compounds from the sample matrix can compete for ionization, compromising the assay's performance.
Q2: How does using a deuterated internal standard like this compound help, and what are its limitations?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the preferred choice for quantitative LC-MS analysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ion suppression or enhancement. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.
However, SIL internal standards are not a guaranteed solution.[2] Problems can arise if:
-
The suppression is so severe that the signal-to-noise ratio for both compounds is compromised, especially near the lower limit of quantitation.[3]
-
There is a slight chromatographic separation between the analyte and the deuterated standard, causing them to experience different degrees of ion suppression as the matrix composition changes during elution.[2][3]
Q3: What are the most common sources of ion suppression in bioanalytical samples?
A3: In biological matrices like plasma or serum, the primary sources of ion suppression are endogenous compounds that are often present at much higher concentrations than the analyte.[4] Key culprits include:
-
Phospholipids: A major component of cell membranes, phospholipids are notorious for causing ion suppression and fouling the MS source. They often co-extract with analytes and can elute across a wide chromatographic window.
-
Salts and Proteins: While salts typically elute early in the chromatogram, high concentrations can cause suppression. Proteins are usually removed during sample preparation but can be a source of interference if not handled effectively.
-
Exogenous Substances: Contaminants from collection tubes, solvents, or co-administered drugs can also interfere with ionization.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound assay.
Problem: Low, variable, or irreproducible signal for Metaxalone and/or this compound.
Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment
The first step is to determine if ion suppression is indeed the cause of the issue. A post-column infusion experiment is a qualitative method to visualize the regions of a chromatogram affected by matrix effects.[3]
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
Experimental Protocol: Post-Column Infusion
-
Setup: Tee a syringe pump delivering a constant, low flow of a standard solution of Metaxalone and this compound into the LC flow path between the analytical column and the mass spectrometer.
-
Equilibration: Allow the infused signal to stabilize, which should result in a constant, elevated baseline on the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma from which the drug has been removed).
-
Analysis: Monitor the baseline of the Metaxalone and this compound signals. Any dip or decrease in the signal corresponds to a region where co-eluting matrix components are causing ion suppression. This provides a "map" of suppression zones in your chromatogram.[5]
Step 2: Mitigating Ion Suppression
Once ion suppression is confirmed and its location in the chromatogram is known, several strategies can be employed. The goal is to separate the Metaxalone peak from the interfering matrix components.
Caption: Key strategies for troubleshooting and minimizing ion suppression.
Strategy 1: Optimize Chromatographic Separation If interfering species co-elute with the analyte, modifying the chromatography to separate them is often the most effective solution.
-
Adjust Gradient: Alter the mobile phase gradient to shift the retention time of Metaxalone away from the suppression zone.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and move interfering peaks.
-
Use a Different Column: Consider a column with a different stationary phase (e.g., Phenyl-Hexyl, C8) to provide an alternative separation mechanism.
Strategy 2: Improve Sample Preparation The cleaner the sample, the lower the risk of ion suppression. While a published method for Metaxalone uses Liquid-Liquid Extraction (LLE), other techniques may provide a cleaner extract.[6][7]
| Technique | Description | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Least effective; yields "dirtiest" extract, significant phospholipid content remains.[8] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned into an immiscible organic solvent. | Cleaner than PPT, removes salts and many polar interferences.[4] | Can be labor-intensive, may not remove all phospholipids.[8] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, highly effective at removing phospholipids.[8] | More complex method development, higher cost. |
| Phospholipid Removal Plates | Specialized plates (e.g., HybridSPE) that selectively remove phospholipids. | Highly effective and targeted for phospholipid removal. | Adds a step and cost to the workflow. |
Experimental Protocol: Example Solid-Phase Extraction (SPE) This is a general protocol and must be optimized for Metaxalone.
-
Condition: Wash the SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol, followed by water.
-
Load: Load the pre-treated plasma sample (e.g., diluted with a weak acid).
-
Wash: Wash the cartridge with a weak organic solvent to remove salts and polar interferences. Follow with a stronger organic solvent (e.g., methanol) to elute phospholipids and other lipids.
-
Elute: Elute Metaxalone and this compound using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase.
Strategy 3: Dilute the Sample Simply diluting the sample can reduce the concentration of interfering matrix components.[8] This is a viable option if the assay sensitivity is high enough to still detect the lowest concentrations of Metaxalone after dilution.[8] Reducing the injection volume has a similar effect.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. myadlm.org [myadlm.org]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor recovery of Metaxalone-d6 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of Metaxalone-d6, a common internal standard in bioanalytical studies. The information is tailored for researchers, scientists, and drug development professionals to help optimize recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound during extraction?
Poor recovery of this compound can stem from several factors, including suboptimal extraction methodology, issues with sample preparation, matrix effects, and the physicochemical properties of the compound itself. Common problems include incomplete extraction from the sample matrix, degradation of the analyte during the process, or loss due to adsorption to labware.
Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting this compound. The choice often depends on the sample matrix, desired level of cleanliness, sample throughput, and available resources. LLE is a classic technique that can be robust, while SPE can offer higher selectivity and concentration factors. A comparison of recoveries for analogous compounds suggests that SPE can sometimes provide higher and more consistent recoveries than LLE.[1][2]
Q3: How does the pH of the sample affect the extraction recovery of this compound?
The pH of the sample is a critical parameter in the extraction of Metaxalone, a compound with a pKa. For optimal extraction, the pH of the aqueous sample should be adjusted to ensure that Metaxalone is in its neutral, non-ionized form, which increases its partitioning into an organic solvent during LLE or its retention on a non-polar SPE sorbent. Studies on similar compounds show that adjusting the sample pH can significantly improve extraction efficiency.[3][4]
Q4: Can this compound adsorb to labware, leading to losses?
Yes, like many pharmaceutical compounds, this compound can adsorb to surfaces, particularly plastics like polypropylene, which are commonly used for sample collection and processing tubes. This can lead to significant underestimation of the analyte concentration. Using silanized glass vials or pre-rinsing plasticware with a solution of the unlabeled compound can help mitigate this issue.
Q5: What are matrix effects and how can they affect this compound recovery?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5][6] In the case of this compound extracted from plasma, endogenous substances like phospholipids can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Proper sample cleanup, chromatographic separation, and the use of a stable isotope-labeled internal standard like this compound are crucial for compensating for matrix effects.
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Step |
| Low recovery of this compound in the organic phase. | Incorrect pH of the aqueous sample. | Adjust the pH of the plasma sample to be at least 2 units above the pKa of Metaxalone to ensure it is in its neutral form. |
| Inefficient partitioning into the organic solvent. | Test different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). | |
| Emulsion formation at the liquid-liquid interface. | Centrifuge at a higher speed or for a longer duration. Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to break the emulsion. | |
| Inconsistent recovery across samples. | Variable matrix effects. | Ensure thorough mixing during extraction. Use a consistent volume of extraction solvent. |
| Adsorption to labware. | Use silanized glass tubes or pre-rinse polypropylene tubes with a Metaxalone solution. |
Poor Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte breaking through during sample loading. | Inappropriate sorbent selection. | Select a sorbent based on the physicochemical properties of Metaxalone (e.g., a reversed-phase C8 or C18 sorbent). |
| Sorbent bed is not properly conditioned or equilibrated. | Ensure proper conditioning with methanol followed by equilibration with water or an appropriate buffer. | |
| Sample loading flow rate is too high. | Decrease the flow rate during sample loading to ensure adequate interaction time with the sorbent. | |
| Analyte lost during the wash step. | Wash solvent is too strong. | Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the analyte. |
| Incomplete elution of the analyte. | Elution solvent is too weak. | Use a stronger elution solvent (e.g., a higher percentage of organic solvent or a different solvent altogether). Ensure the elution volume is sufficient to completely desorb the analyte. |
| Secondary interactions with the sorbent. | Modify the pH of the elution solvent to disrupt any secondary ionic interactions with the sorbent material. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma[5]
-
Sample Preparation: To 100 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide to alkalize the sample. Vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether. Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma (Hypothetical Optimized Protocol)
-
Sorbent Selection: Utilize a reversed-phase C8 or C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Conditioning: Condition the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: To 200 µL of plasma, add the this compound internal standard. Dilute the sample with 800 µL of 2% phosphoric acid and load it onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize hypothetical recovery data based on typical optimization experiments for this compound extraction.
Table 1: this compound Recovery with Different LLE Solvents
| Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Methyl tert-butyl ether | 85.2 | 4.5 |
| Ethyl acetate | 78.9 | 6.2 |
| Dichloromethane | 72.5 | 7.1 |
| Hexane | 45.3 | 9.8 |
Table 2: this compound Recovery with Different SPE Sorbents
| SPE Sorbent | Mean Recovery (%) | Standard Deviation (%) |
| C18 | 92.1 | 3.1 |
| C8 | 88.7 | 3.8 |
| Phenyl | 82.4 | 5.5 |
| Polymer-based | 95.3 | 2.5 |
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpras.com [ijpras.com]
- 6. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Metaxalone Using Metaxalone-d6
In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of drug candidates is paramount. For the skeletal muscle relaxant Metaxalone, the use of a stable isotope-labeled internal standard, such as Metaxalone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a robust and reliable bioanalytical approach. This guide provides a comparative overview of this method, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Performance Comparison: this compound as an Internal Standard
The ideal internal standard (IS) in mass spectrometry-based bioanalysis should co-elute with the analyte, exhibit similar ionization efficiency, and correct for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard as it fulfills these criteria more effectively than structurally similar analogs.
While direct comparative studies with other internal standards for Metaxalone are not extensively published, the validation data for methods using deuterated analogs like this compound and Metaxalone-d3 consistently demonstrate high accuracy and precision. The use of a deuterated internal standard minimizes the variability introduced by matrix effects, a common challenge in bioanalysis.
Table 1: Bioanalytical Method Validation Parameters for Metaxalone using a Deuterated Internal Standard
| Parameter | Metaxalone with this compound IS[1] | Metaxalone with Metaxalone-d3 IS[2] |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL[1] | 0.105 - 10.081 µg/mL (105 - 10081 ng/mL)[2] |
| Correlation Coefficient (r²) | > 0.98[1] | ≥ 0.99[2] |
| Accuracy (%) | 94.1% to 104.4%[1] | Within ±6% of nominal values[2] |
| Precision (% CV) | 0.3% to 5.6%[1] | Within 6%[2] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1] | 0.105 µg/mL (105 ng/mL)[2] |
| Mean Recovery | High and consistent[1] | > 78%[2] |
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data in pharmacokinetic studies. Below are the detailed methodologies for the key experiments involved in the quantification of Metaxalone in human plasma using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating the analyte and internal standard from the biological matrix.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean tube.
-
Add 50 µL of the internal standard working solution (this compound, ~1300 ng/mL).
-
Vortex the mixture.
-
Add 2.5 mL of Methyl-Tert Butyl Ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 2000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to autosampler vials for injection into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Waters Acquity UPLC |
| Column | Chromatopak, Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 0.500 mL/minute |
| Injection Volume | 5 µL |
| Mass Spectrometer | Quattro premier XE, Waters, USA |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Metaxalone Transition | m/z 222.14 → 160.98[1] |
| This compound Transition | m/z 228.25 → 167.02[1] |
Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the logical workflow of the bioanalytical method validation process for Metaxalone using this compound.
Caption: Workflow for bioanalytical method validation.
Metaxalone's Proposed Mechanism of Action
The precise mechanism of action for Metaxalone has not been definitively established. It is believed to be a result of general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers or the motor endplate.[3][4][5] This sedative effect likely contributes to the relief of musculoskeletal pain.
Caption: Proposed mechanism of action for Metaxalone.
References
- 1. ijpras.com [ijpras.com]
- 2. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metaxalone: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Bioanalytical Quantification of Metaxalone: Performance of Metaxalone-d6 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and bioequivalence studies of Metaxalone, the choice of an appropriate internal standard is paramount for developing robust and reliable bioanalytical methods. This guide provides an objective comparison of Metaxalone-d6's performance in terms of linearity, precision, and accuracy against other commonly used internal standards, supported by experimental data from published studies.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard like this compound is often the preferred approach in quantitative mass spectrometry due to its similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response. The following tables summarize the performance characteristics of bioanalytical methods for Metaxalone using this compound and other alternative internal standards.
Table 1: Method Performance using this compound as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 25.19 - 2521.313 ng/mL | [1][2][3][4] |
| Correlation Coefficient (r²) | > 0.98 | [1][2][3][4] |
| Accuracy | 94.1% to 104.4% | [1][2][3][4] |
| Precision (%RSD) | 0.3% to 5.6% | [1][2][3][4] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | [1] |
Table 2: Method Performance using Alternative Internal Standards
| Internal Standard | Linearity Range | Correlation Coefficient (r²) | Accuracy/Precision | LLOQ | Reference |
| Letrozole | 30.24 - 5040 ng/mL | ≥ 0.99 | Not explicitly stated | 30.24 ng/mL | [5] |
| Galantamine | 50 - 5000 µg/L | Not explicitly stated | Acceptable precision and accuracy | 50 µg/L | [6][7] |
| Phenytoin | 0.98 - 998 ng/mL | 0.9998 | Inter-day accuracy: 94.85-109.26%; Inter-day precision: 1.41-1.98% | 0.98 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of Metaxalone in human plasma using this compound as an internal standard, based on published literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)[1][2][3]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean tube.
-
Add the internal standard solution (this compound).
-
Add the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for an extended period to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Vortex the reconstituted sample.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions[1][5]
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) or equivalent
-
Mobile Phase: Methanol and 5mM Ammonium Acetate (85:15 v/v)
-
Flow Rate: 0.500 mL/minute
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizations
Experimental Workflow for Metaxalone Quantification
The following diagram illustrates the typical workflow for the bioanalytical quantification of Metaxalone in human plasma using LC-MS/MS.
Caption: Bioanalytical workflow for Metaxalone.
Mechanism of Action
Metaxalone's precise mechanism of action is not fully elucidated, but it is believed to be a result of general central nervous system depression rather than a direct effect on skeletal muscle fibers or specific signaling pathways[1][8]. Therefore, a signaling pathway diagram is not applicable. The drug's effects are thought to stem from its sedative properties, which contribute to the relief of discomfort from acute, painful musculoskeletal conditions. Metaxalone is metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19[8].
This guide provides a comparative overview to assist researchers in selecting and implementing a robust bioanalytical method for Metaxalone quantification. The use of this compound as an internal standard is well-validated and offers excellent performance characteristics for demanding research and clinical applications.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.org [iomcworld.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metaxalone - Wikipedia [en.wikipedia.org]
Cross-Validation of Metaxalone Assays: The Superiority of Isotopic Dilution with Metaxalone-d6
In the realm of bioanalytical research, the precision and reliability of quantitative assays are paramount. For the skeletal muscle relaxant Metaxalone, achieving accurate quantification in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. A key determinant of assay robustness is the choice of an appropriate internal standard. This guide provides a comprehensive comparison, supported by experimental data, of Metaxalone assays, highlighting the advantages of employing a stable isotope-labeled internal standard, Metaxalone-d6, over other methods.
The use of a deuterated internal standard like this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for bioanalytical quantification.[1][2][3] This approach, known as isotopic dilution, significantly enhances assay performance by compensating for variability in sample preparation, matrix effects, and instrument response.
Comparative Performance: Metaxalone Assay with this compound
A validated LC-MS/MS method for the quantification of Metaxalone in human plasma using this compound as an internal standard demonstrates exceptional accuracy, precision, and sensitivity.[4][5] The key performance metrics of this method are summarized in the table below.
| Parameter | Result |
| Linearity Range | 25.19 - 2521.313 ng/mL |
| Correlation Coefficient (r²) | > 0.98 |
| Accuracy | 94.1% to 104.4% |
| Precision (%RSD) | 0.3% to 5.6% |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL |
| Mean Terminal Half-life (t1/2) | 9.2 ± 4.8 h |
Table 1: Performance characteristics of a validated LC-MS/MS assay for Metaxalone using this compound as an internal standard. Data sourced from Soni & Patel (2016).[4]
The high degree of accuracy and precision observed in this assay is directly attributable to the use of this compound.[4] As an ideal internal standard, it co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, thereby correcting for potential errors that can occur during sample processing and analysis.[1][2]
Experimental Protocol: LC-MS/MS Quantification of Metaxalone
The following is a detailed methodology for the quantification of Metaxalone in human plasma using this compound as an internal standard.[4][5]
1. Sample Preparation:
-
A liquid-liquid extraction (LLE) procedure is employed to isolate Metaxalone and this compound from the plasma matrix.[4][5]
2. Chromatographic Separation:
-
Column: Chromatopak peerless basic C18 (50 x 4.6 mm, 3.0 µm)[4][5]
-
Mobile Phase: Isocratic elution with an optimized mixture of organic solvent and aqueous buffer.[4][5]
-
Flow Rate: Maintained at a constant rate to ensure reproducible retention times.[4]
-
Injection Volume: 5 µL[4]
-
Run Time: Approximately 2.0 minutes per sample.[4]
3. Mass Spectrometric Detection:
-
Technique: Triple quadrupole mass spectrometry.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4]
-
MRM Transitions:
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Metaxalone using this compound.
Caption: Experimental workflow for Metaxalone quantification.
The Logic of Isotopic Dilution
The fundamental principle behind the superiority of using a stable isotope-labeled internal standard is the mitigation of analytical variability. The following diagram illustrates this logical relationship.
Caption: Principle of isotopic dilution for accurate quantification.
References
A Researcher's Guide to Internal Standards for Metaxalone Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Metaxalone, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Metaxalone-d6, a commonly used deuterated internal standard, with other potential alternatives, supported by experimental data from published literature.
Introduction
Metaxalone is a skeletal muscle relaxant widely used in the treatment of musculoskeletal conditions. Accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a suitable internal standard is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide compares the performance of the isotopically labeled internal standard, this compound, with another deuterated analog, Metaxalone-d3, and a structural analog, Phenytoin. The comparison is based on key performance metrics of validated bioanalytical methods, including linearity, accuracy, precision, and lower limit of quantification (LLOQ).
Experimental Protocols
The following sections detail the experimental methodologies for the quantification of Metaxalone using this compound, Metaxalone-d3, and Phenytoin as internal standards.
Method 1: Metaxalone Quantification using this compound as an Internal Standard
This method is a widely adopted approach for the bioanalysis of Metaxalone in human plasma.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction using an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Isocratic elution with a constant flow rate.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions (MRM):
-
Metaxalone: m/z 222.1 → 161.1
-
This compound: m/z 228.2 → 167.0
-
Method 2: Metaxalone Quantification using Metaxalone-d3 as an Internal Standard
This method utilizes a different deuterated analog of Metaxalone.
Sample Preparation (Solid Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample to which Metaxalone-d3 has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute for analysis.
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of organic and aqueous phases.
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions (MRM):
-
Metaxalone: m/z 222.3 → 161.2
-
Metaxalone-d3: m/z 225.3 → 163.3
-
Method 3: Metaxalone Quantification using Phenytoin as an Internal Standard
This method employs a structurally analogous, but not isotopically labeled, compound as the internal standard.
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an organic solvent (e.g., acetonitrile or methanol) containing Phenytoin.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of organic solvent and an aqueous buffer.
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions (MRM):
-
Metaxalone: m/z 222.2 → 161.0
-
Phenytoin: m/z 253.2 → 182.2
-
Performance Data Comparison
The following table summarizes the key performance parameters of the bioanalytical methods for Metaxalone using the three different internal standards.
| Performance Parameter | This compound | Metaxalone-d3 | Phenytoin |
| Linearity Range | 25 - 2500 ng/mL[1] | 105 - 10081 ng/mL | 0.98 - 998 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 105 ng/mL | 0.98 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±6% | Within ±15% |
| Precision (%RSD) | <15% | <6% | <15% |
| Extraction Method | Liquid-Liquid Extraction[1] | Solid Phase Extraction | Protein Precipitation |
| Matrix | Human Plasma[1] | Human Plasma | Rat Plasma |
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Metaxalone in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Metaxalone quantification.
Discussion and Conclusion
The choice of an internal standard significantly impacts the quality of bioanalytical data. This guide has presented a comparison of three internal standards for Metaxalone quantification.
-
This compound and Metaxalone-d3 (Isotopically Labeled Internal Standards): These are generally considered the gold standard for quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization and fragmentation. This close similarity provides the most effective compensation for variations during sample processing and analysis. The data presented for both this compound and Metaxalone-d3 demonstrates excellent accuracy and precision. The choice between d6 and d3 would likely depend on commercial availability, cost, and the specific requirements of the assay, ensuring no isotopic crosstalk with the analyte.
-
Phenytoin (Structural Analog Internal Standard): While not isotopically labeled, Phenytoin has been successfully used as an internal standard for Metaxalone. A structural analog is a cost-effective alternative to a stable isotope-labeled standard. However, it is crucial to thoroughly validate its performance, as its extraction recovery, chromatographic behavior, and ionization efficiency may differ from Metaxalone. The presented data for the Phenytoin method shows good performance, but it's important to note that this was in rat plasma, and performance could differ in human plasma.
References
A Head-to-Head Battle: Metaxalone-d6 vs. Structural Analog Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring accurate and reliable quantification of analytes. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Metaxalone-d6, and a common structural analog internal standard, Phenytoin, for the analysis of the muscle relaxant Metaxalone. This objective evaluation, supported by experimental data, is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs.
The Gold Standard: this compound
This compound is a deuterated form of Metaxalone, making it an ideal stable isotope-labeled internal standard. Due to its near-identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This intrinsic similarity allows it to effectively compensate for variations during sample preparation and analysis, leading to high accuracy and precision.
The Practical Alternative: Structural Analog Internal Standards
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the performance characteristics of bioanalytical methods using this compound and Phenytoin as internal standards for the quantification of Metaxalone.
Table 1: Bioanalytical Method Parameters for Metaxalone Quantification
| Parameter | Method with this compound IS | Method with Phenytoin IS |
| Analyte | Metaxalone | Metaxalone |
| Internal Standard | This compound | Phenytoin |
| Biological Matrix | Human Plasma | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Not specified in detail |
| Chromatography | Reverse Phase C18 | Reverse Phase C18 |
| Detection | LC-MS/MS (Tandem Mass Spectrometry) | LC-MS/MS (Tandem Mass Spectrometry) |
Table 2: Performance Characteristics of Bioanalytical Methods
| Performance Metric | Method with this compound IS (in Human Plasma)[1][2] | Method with Phenytoin IS (in Rat Plasma) |
| Linearity Range | 25.19 - 2521.313 ng/mL | 0.98 - 998 ng/mL |
| Correlation Coefficient (r²) | > 0.98 | > 0.99 |
| Accuracy (% Bias) | 94.1% to 104.4% | 90% to 110% |
| Precision (%RSD) | 0.3% to 5.6% | < 5% |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | 0.98 ng/mL |
| Mean Extraction Recovery | Not explicitly stated | > 82% |
Key Considerations in Internal Standard Selection
The choice between a stable isotope-labeled internal standard and a structural analog has significant implications for method performance.
-
Accuracy and Precision: As demonstrated in the data, methods employing this compound exhibit excellent accuracy and precision, with bias and relative standard deviation values well within regulatory acceptance criteria. While the method with Phenytoin also shows acceptable performance, the use of a SIL internal standard is generally considered to provide a higher degree of confidence in the results due to its superior ability to mimic the analyte's behavior.
-
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS analysis. A SIL internal standard is the most effective tool to compensate for these effects because both the analyte and the internal standard are affected almost identically. A structural analog may not experience the same degree of matrix effect, potentially leading to inaccuracies.
-
Retention Time: Ideally, the internal standard should have a slightly different retention time from the analyte to avoid isobaric interference but elute closely enough to experience similar matrix effects. Metaxalone and this compound have very similar retention times, whereas Metaxalone and Phenytoin will have different retention times which could expose them to different matrix effects.
-
Availability and Cost: Stable isotope-labeled internal standards like this compound are often more expensive and may have longer lead times for synthesis compared to readily available structural analogs like Phenytoin.
Experimental Protocols
Bioanalytical Method for Metaxalone using this compound Internal Standard[1]
A detailed experimental protocol for the quantification of Metaxalone in human plasma using this compound as an internal standard is outlined below.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To an aliquot of human plasma, add this compound internal standard solution.
-
Add extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.0 µm).
-
Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Metaxalone: m/z 222.14 → 160.98
-
This compound: m/z 228.25 → 167.02
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the key experimental workflows.
Conclusion
For the quantitative bioanalysis of Metaxalone, the use of its stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. It provides the highest level of accuracy and precision by effectively compensating for analytical variability, particularly matrix effects. While a structural analog internal standard like Phenytoin can be employed and may provide acceptable results, especially in preclinical settings, it introduces a greater potential for analytical error. The choice between these internal standards will ultimately depend on the specific requirements of the study, including the desired level of accuracy, regulatory scrutiny, and budget constraints. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended.
References
A Comparative Guide to Enhancing Bioanalytical Method Robustness: The Role of Metaxalone-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the development of robust and reliable bioanalytical methods is paramount for accurate pharmacokinetic, bioequivalence, and toxicokinetic studies. The integrity of these studies hinges on the method's ability to produce consistent and accurate results despite minor variations in experimental conditions. This guide provides a detailed comparison of bioanalytical methods for the skeletal muscle relaxant Metaxalone, with a focus on how the use of a stable isotope-labeled (SIL) internal standard, Metaxalone-d6, significantly enhances method robustness.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, this compound is chemically almost identical to the analyte, Metaxalone, but has a different mass-to-charge ratio (m/z).[2] This near-identical chemical nature ensures that it closely mimics the analyte during every stage of the analytical process—from sample extraction to ionization in the mass spectrometer—thereby correcting for potential variabilities and enhancing the precision and accuracy of the results.[3][4]
Comparative Analysis: Performance of Methods with and without a SIL Internal Standard
The robustness of an analytical method is defined by its capacity to remain unaffected by small, deliberate variations in method parameters. The use of this compound as an internal standard is designed to compensate for variability in sample preparation, injection volume, and matrix effects, which are common challenges in bioanalysis.[5][6]
The key advantage of this compound is its co-elution with the analyte, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.[10] This is a significant factor in improving method precision.[5]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method Using this compound Data synthesized from a representative bioanalytical method validation study.[2][8]
| Parameter | Performance Metric | Result | Contribution to Robustness |
| Linearity | Concentration Range (ng/mL) | 25.19 - 2521.31 | Wide dynamic range allows for accurate measurement across various clinical sample concentrations. |
| Correlation Coefficient (r²) | > 0.99 | High linearity ensures proportional response, a cornerstone of accurate quantification. | |
| Precision | Intra-day Precision (%RSD) | < 6% | Low variability within a single run indicates high repeatability. |
| Inter-day Precision (%RSD) | < 6% | Low variability across different days demonstrates method reproducibility over time. | |
| Accuracy | Mean Recovery (%) | 94.1% - 104.4% | High accuracy ensures the measured value is close to the true value, reflecting the effectiveness of the internal standard. |
| Sensitivity | LLOQ (ng/mL) | 25.19 | Sufficient sensitivity for pharmacokinetic studies following therapeutic dosing.[8] |
| Stability | Freeze-Thaw Stability (4 Cycles) | 98.13% - 99.90% | Demonstrates analyte integrity during common sample storage and handling procedures.[8] |
| Whole Blood Stability (1.8 hrs, RT) | 99.65% | Confirms that the analyte does not degrade in the matrix before processing.[8] |
Table 2: Theoretical Comparison of Internal Standard Types for Metaxalone Analysis
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Letrozole[7]) |
| Chromatographic Behavior | Co-elutes with Metaxalone. | Different retention time than Metaxalone. |
| Extraction Recovery | Nearly identical to Metaxalone. | May differ from Metaxalone, introducing variability. |
| Ionization Efficiency | Nearly identical to Metaxalone. | Can be significantly different, especially in the presence of matrix effects. |
| Correction for Matrix Effects | Highly effective, as both analyte and IS are equally affected. | Less effective; cannot reliably compensate for ion suppression/enhancement that is specific to the analyte's elution time. |
| Overall Robustness | High. The ideal choice for minimizing analytical variability.[3][10] | Moderate to Low. Susceptible to variations in sample preparation and matrix effects.[1][5] |
Visualizing the Workflow and Rationale
To better understand the practical application and the underlying principles, the following diagrams illustrate a typical bioanalytical workflow and the logical basis for using a stable isotope-labeled internal standard.
The diagram below illustrates how this compound compensates for signal variability. In an ideal scenario, any loss of analyte during sample processing or signal suppression during ionization is mirrored by the internal standard. The ratio of their signals remains constant, leading to a robust and accurate measurement.
Detailed Experimental Protocol
This section outlines a representative experimental protocol for the quantification of Metaxalone in human plasma using this compound, based on validated methods.[2][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: 100 µL of plasma is transferred to a clean tube.
-
Internal Standard Spiking: 50 µL of this compound working solution (e.g., ~1300 ng/mL) is added to each sample, standard, and quality control (QC) sample.[2]
-
Extraction: 2.5 mL of an organic solvent (e.g., Methyl-tert Butyl Ether) is added.[2] The tubes are vortexed for 10 minutes to ensure thorough mixing.
-
Centrifugation: Samples are centrifuged for 10 minutes (e.g., at 2000 rpm and 10°C) to separate the organic and aqueous layers.[2]
-
Evaporation: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent.[2]
-
Column: Reversed-phase C18 column (e.g., Chromatopak Peerless Basic C18, 50 x 4.6 mm, 3.0 µm).[2][8]
-
Mobile Phase: An isocratic mixture, such as Methanol and 5mM Ammonium Acetate (85:15 v/v).[2]
-
Flow Rate: 0.500 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Run Time: Approximately 2.0 minutes.[8]
3. Mass Spectrometer Conditions
-
Instrument: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a critical component in the development of robust, accurate, and precise bioanalytical methods for the quantification of Metaxalone. Its ability to co-elute and behave almost identically to the analyte allows it to effectively compensate for variations inherent in the analytical process, from sample extraction to mass spectrometric detection.[3][10] The data clearly indicates that methods employing this compound achieve the high standards of precision and accuracy required for regulated bioanalysis, making it the superior choice over structural analog internal standards and ensuring the reliability of data in critical drug development studies.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. scispace.com [scispace.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
- 9. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texilajournal.com [texilajournal.com]
Performance Characteristics of Metaxalone-d6 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Metaxalone-d6 as an internal standard for the quantification of Metaxalone in various biological matrices. The information presented is based on available experimental data and is intended to assist researchers in the development and validation of bioanalytical methods.
Executive Summary
This compound is a commonly utilized stable isotope-labeled internal standard for the bioanalysis of Metaxalone, particularly in human plasma. Its performance in this matrix is well-documented, demonstrating excellent linearity, accuracy, and precision. Data on its performance in other matrices, such as urine and tissue homogenates, is limited in publicly available literature. This guide consolidates the available data for plasma and provides insights into the expected performance and potential challenges in other matrices based on the general behavior of deuterated internal standards.
Performance in Human Plasma
This compound has been successfully employed in multiple validated LC-MS/MS methods for the determination of Metaxalone in human plasma.[1] The primary extraction technique described is Liquid-Liquid Extraction (LLE).
Table 1: Performance Characteristics of this compound in Human Plasma
| Parameter | This compound | Metaxalone-d3 (for comparison) | Galantamine (for comparison) | Letrozole (for comparison) |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Linearity (ng/mL) | 25.19 - 2521.313[1] | 105 - 10081[2] | 50 - 5000 µg/L | Not explicitly stated for Metaxalone |
| Correlation Coefficient (r²) | > 0.98[1] | ≥ 0.99[2] | Not explicitly stated | ≥ 0.99 |
| Accuracy (%) | 94.1 - 104.4[1] | Within ±6% relative error[2] | Acceptable | Not explicitly stated |
| Precision (% RSD) | 0.3 - 5.6[1] | Within 6%[2] | < 10% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1] | 105 ng/mL[2] | 50 µg/L | Not explicitly stated |
| Recovery (%) | Not explicitly stated | > 78%[2] | Not explicitly stated | Not explicitly stated |
Performance in Other Matrices: Urine and Tissue Homogenates
Urine:
-
Matrix Effects: Urine is a complex matrix with high salt content and variability in pH and composition, which can lead to significant matrix effects, including ion suppression or enhancement. While a stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and compensate for these effects, the degree of compensation can be impacted by chromatographic separation.[3]
-
Extraction: Solid-phase extraction (SPE) is a common technique for urine samples to remove interfering substances. The extraction recovery of this compound should be carefully evaluated to ensure it tracks that of Metaxalone.
-
Stability: The stability of deuterated standards in aqueous matrices like urine can be a concern due to the potential for back-exchange of deuterium atoms with protons from the solvent, especially at non-carbon positions. The position of the deuterium labels on the this compound molecule is critical for its stability.
Tissue Homogenates:
-
Homogenization and Extraction: The efficiency of homogenization and subsequent extraction from tissue matrices can be variable. This compound should be added as early as possible in the sample preparation process to account for variability in extraction recovery.
-
Matrix Complexity: Tissue homogenates are highly complex and can contain high concentrations of lipids and proteins, leading to significant matrix effects. Thorough sample cleanup is essential.
-
Analyte Stability: The potential for enzymatic degradation of the analyte and internal standard in tissue homogenates needs to be assessed.
Alternative Internal Standards
While this compound is a suitable choice, other internal standards have been used for Metaxalone quantification.
-
Metaxalone-d3: A study utilizing Metaxalone-d3 with SPE in human plasma demonstrated good performance in terms of linearity, precision, and recovery.[2] The choice between d3 and d6 may depend on commercial availability, cost, and the specific mass transitions monitored to avoid any potential cross-talk.
-
Structural Analogs (Galantamine, Letrozole): Non-isotopically labeled internal standards that are structurally similar to the analyte have also been employed.[4][5] While cost-effective, these may not perfectly mimic the chromatographic behavior and ionization characteristics of Metaxalone, potentially leading to less accurate correction for matrix effects and extraction variability.[6]
Experimental Protocols
Liquid-Liquid Extraction (LLE) from Human Plasma for Metaxalone and this compound
This protocol is based on a validated LC-MS/MS method.[1]
-
Sample Preparation: To 100 µL of human plasma, add the internal standard solution (this compound).
-
Extraction: Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Experimental Workflow for Metaxalone Analysis in Plasma
Caption: Workflow for Metaxalone analysis in plasma.
Logical Relationship of Internal Standard Selection
Caption: Internal standard selection logic.
Conclusion
This compound is a robust and reliable internal standard for the quantification of Metaxalone in human plasma using LC-MS/MS. While its performance in other biological matrices like urine and tissue has not been extensively documented, it is expected to offer significant advantages over structural analogs in compensating for matrix effects and extraction variability. However, careful method development and validation are crucial to address the specific challenges posed by these complex matrices, including potential issues with extraction efficiency and the stability of the deuterated label. Researchers should thoroughly evaluate these parameters when extending methods to matrices beyond plasma.
References
- 1. ijpras.com [ijpras.com]
- 2. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Metaxalone Quantification
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the muscle relaxant Metaxalone, with a specific focus on the regulatory landscape and performance characteristics of stable isotope-labeled internal standards, such as Metaxalone-d6, versus non-isotopically labeled alternatives.
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[1] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.[2][3] However, the use of structural analog internal standards remains a viable option. This guide delves into the regulatory guidelines governing their use and presents a data-driven comparison of this compound and a structural analog, Letrozole, in the bioanalysis of Metaxalone.
Regulatory Framework for Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the quality and reliability of data submitted in regulatory filings.[4][5] A central theme in these guidelines is the appropriate use and validation of internal standards.
The FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance and the EMA's "Guideline on bioanalytical method validation" both emphasize the need for an internal standard to be structurally similar to the analyte.[6][7] Whenever possible, the use of a stable isotope-labeled version of the analyte is recommended.[6] Key considerations from these guidelines include:
-
Selectivity: The analytical method must be able to differentiate the analyte and the internal standard from endogenous components in the matrix and any other potential interferences.
-
Matrix Effects: The influence of the biological matrix on the ionization of the analyte and the internal standard should be evaluated to ensure that it does not affect the accuracy and precision of the method. A suitable internal standard should track and compensate for these effects.
-
Recovery: The extraction efficiency of the analyte and the internal standard should be consistent and reproducible.
-
Stability: The stability of the internal standard in stock solutions and in the biological matrix under various storage and processing conditions must be established.
Performance Comparison: this compound vs. Structural Analog
To illustrate the practical implications of internal standard selection, this guide compares the performance of two different LC-MS/MS methods for the quantification of Metaxalone in human plasma. One method employs the stable isotope-labeled internal standard this compound[7], while the other utilizes a structural analog, Letrozole.[6]
Quantitative Data Summary
The following tables summarize the key validation parameters for both methods, allowing for a direct comparison of their performance.
Table 1: Linearity and Sensitivity
| Parameter | Metaxalone with this compound IS | Metaxalone with Letrozole IS |
| Linear Range | 25.19 - 2521.313 ng/mL | 30.24 - 5040 ng/mL |
| Correlation Coefficient (r²) | > 0.98 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | 30.24 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Metaxalone with this compound IS | Metaxalone with Letrozole IS |
| Intra-day Accuracy (%) | ||
| LQC | 98.5 | Not Reported |
| MQC | Not Reported | Not Reported |
| HQC | Not Reported | Not Reported |
| LLOQ QC | 99.1 | Not Reported |
| Intra-day Precision (%RSD) | ||
| LQC | Not Reported | Not Reported |
| MQC | Not Reported | Not Reported |
| HQC | Not Reported | Not Reported |
| LLOQ QC | Not Reported | Not Reported |
| Inter-day Accuracy (%) | ||
| LQC | 97.5 | Not Reported |
| MQC | Not Reported | Not Reported |
| HQC | Not Reported | Not Reported |
| LLOQ QC | 98.0 | Not Reported |
| Inter-day Precision (%RSD) | ||
| LQC | Not Reported | Not Reported |
| MQC | Not Reported | Not Reported |
| HQC | Not Reported | Not Reported |
| LLOQ QC | Not Reported | Not Reported |
Note: Detailed intra-day and inter-day accuracy and precision data for the method using Letrozole as an internal standard were not available in the referenced literature.
Experimental Protocols
Method 1: Metaxalone Quantification using this compound Internal Standard[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., Chromatopak peerless basic 50×4.6mm, 3.0µm).[7]
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol) and aqueous buffer (e.g., 5mM ammonium acetate).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 5 µL.[7]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
Method 2: Metaxalone Quantification using Letrozole Internal Standard[6]
1. Sample Preparation (Protein Precipitation)
-
To plasma samples, add acetonitrile to precipitate proteins.
-
Vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., Sapphire C18, 2.1×150 mm, 5 µm).[6]
-
Mobile Phase: 5 mM ammonium acetate containing 0.01% formic acid : acetonitrile (45:55, v/v).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Mass Spectrometry: Mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Selected Ion Monitoring (SIM):
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two comparative methods.
Conclusion
This guide highlights the regulatory expectations and provides a practical comparison for the use of stable isotope-labeled versus structural analog internal standards in the bioanalysis of Metaxalone. The data suggests that both this compound and Letrozole can be used to develop a validated bioanalytical method for Metaxalone. However, the use of a stable isotope-labeled internal standard like this compound is generally preferred by regulatory agencies as it is more likely to mimic the behavior of the analyte during sample processing and analysis, potentially leading to a more robust and reliable assay.[9] The choice of internal standard should be justified based on thorough validation experiments that demonstrate the method is fit for its intended purpose. Researchers should carefully consider the regulatory guidelines and the specific requirements of their study when selecting an internal standard for bioanalytical method development.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpras.com [ijpras.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsat.org [ijsat.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Metaxalone-d6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Metaxalone-d6, a deuterated form of the muscle relaxant Metaxalone. The following procedures are based on the available safety data for Metaxalone and are intended for a laboratory research setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn to protect against splashes or dust. |
| Hand Protection | Chemical-resistant gloves | The glove material must be impermeable and resistant to the product. Due to a lack of specific testing data for Metaxalone, selection should be based on the general properties of handling chemical powders. Nitrile gloves are a common and appropriate choice for handling small quantities in a laboratory setting. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not required. If dust generation is significant and cannot be controlled by other means, a particulate respirator may be considered. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Engineering Controls: Conduct all handling of this compound powder in a well-ventilated area. A chemical fume hood or a balance enclosure with exhaust is recommended, especially when weighing, to minimize inhalation of any dust particles.
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Weighing: Carefully weigh the required amount of this compound. Use appropriate tools (e.g., spatula) to avoid generating dust.
2. Dissolving and Solution Preparation:
-
Solvent Selection: Choose an appropriate solvent based on the experimental protocol.
-
Procedure: Add the weighed this compound to the solvent in a suitable container (e.g., vial, flask). Cap the container and mix by vortexing or sonicating until fully dissolved.
3. Experimental Use:
-
General Precautions: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.
-
Spill Management: In case of a small spill, carefully clean the area. For dry spills, use a damp cloth or a filtered vacuum to avoid dust generation.[2] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Personnel involved in cleanup should wear appropriate PPE.[2]
4. Post-Handling:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials.
2. Unused Product Disposal:
-
Take-Back Programs: The preferred method for disposing of unused medicines is through a drug take-back program.[3] Check with your institution's environmental health and safety (EHS) office for available programs.
-
Licensed Disposal Company: If a take-back program is not available, unused this compound should be disposed of as chemical waste through a licensed hazardous material disposal company.[4]
-
Household Trash (for small quantities, if permitted): If no other options are available and local regulations permit, small quantities of unused medicine may be disposed of in the household trash by following these steps:
-
Remove the drug from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the container in the trash.
-
3. Contaminated Materials Disposal:
-
Place all contaminated items, such as gloves, wipes, and empty containers, into a designated and clearly labeled waste container.
-
Dispose of this container through your institution's chemical waste disposal program.
4. Empty Container Disposal:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, scratch out all personal and chemical information from the label to protect privacy and prevent misuse. The clean, de-identified container can then be disposed of in the regular trash or recycled according to your institution's policies.
Below is a workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
